2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Description
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Properties
IUPAC Name |
2-ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-3-8-12-6(10)4-9(2)5-7(11)13-8/h1H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVZIRZCTRJEFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746277 | |
| Record name | 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104637-53-7, 1310384-76-9 | |
| Record name | 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ethynyl MIDA Boronate
Foreword: The Advent of a Versatile Building Block in Modern Synthesis
In the landscape of contemporary organic chemistry, the pursuit of modular and efficient synthetic strategies is paramount. The development of robust, air- and moisture-stable reagents that can participate in a wide array of chemical transformations is a cornerstone of this endeavor. Among these, N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents, offering a stable and protected form of otherwise labile boronic acids.[1] This guide focuses on a particularly valuable member of this family: ethynyl MIDA boronate. Its unique bifunctional nature, possessing both a reactive alkyne and a masked boronic acid, has established it as a powerful linchpin in the synthesis of complex small molecules, natural products, and functional materials.[2][3] This document provides a comprehensive overview of the synthesis, characterization, and handling of ethynyl MIDA boronate, tailored for researchers, scientists, and professionals in drug development who seek to leverage its synthetic potential.
The Strategic Advantage of Ethynyl MIDA Boronate: Stability Meets Reactivity
Boronic acids are indispensable partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. However, many boronic acids, particularly those with unsaturated functionalities like the ethynyl group, are inherently unstable and prone to decomposition, which limits their widespread application. The genius of the MIDA ligand lies in its ability to form a stable, tetracoordinate boronate complex, effectively shielding the vacant p-orbital of the boron atom from unwanted side reactions. This protection renders the MIDA boronate unreactive under standard anhydrous cross-coupling conditions and remarkably stable to air, moisture, and silica gel chromatography.[1]
The true elegance of this system is the reversible nature of the MIDA protection. Under mild aqueous basic conditions, the MIDA ligand is readily cleaved to liberate the free boronic acid in situ, which can then participate in the desired cross-coupling reaction. This "slow-release" mechanism is particularly advantageous for unstable boronic acids, as it maintains a low concentration of the reactive species, minimizing decomposition pathways.
Ethynyl MIDA boronate encapsulates this strategic advantage, providing a stable, crystalline solid that serves as a reliable surrogate for the exceptionally unstable ethynyl boronic acid.[4] This stability allows for its convenient handling and purification, paving the way for its use in a multitude of synthetic transformations.[1]
Synthesis of Ethynyl MIDA Boronate: A Modern Approach
The synthesis of MIDA boronates has evolved from harsh, high-temperature dehydrative condensations to milder, more user-friendly protocols. The original Dean-Stark method, while effective for some substrates, is often incompatible with sensitive functional groups.[5] A significant advancement in this area is the use of MIDA anhydride, which serves as both the MIDA source and an in situ desiccant, enabling the reaction to proceed under much milder conditions.[5][6] This method is particularly well-suited for the preparation of sensitive MIDA boronates like the ethynyl derivative.
Recommended Synthetic Protocol: The MIDA Anhydride Method
This protocol is adapted from the general procedure for the synthesis of MIDA boronates from boronic acids using MIDA anhydride, a method developed to be mild and broadly applicable.[5][6] Given the instability of ethynyl boronic acid, this approach circumvents its direct handling.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for ethynyl MIDA boronate.
Experimental Protocol:
Materials:
-
Trimethylsilylacetylene
-
Boron Tribromide (1.0 M solution in hexanes)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Silica Gel (for chromatography)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In situ Generation of Ethynyl Boronic Acid Precursor: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane. Cool the flask to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of boron tribromide in hexanes. After stirring for 10 minutes, add trimethylsilylacetylene dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. This in situ transmetalation generates the reactive boron species.
-
Formation of Ethynyl MIDA Boronate: In a separate flame-dried flask under an inert atmosphere, suspend MIDA anhydride in anhydrous dichloromethane. Cool this suspension to 0 °C. The solution containing the in situ generated ethynyl boronic acid precursor is then slowly transferred via cannula to the MIDA anhydride suspension. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography. A unique feature of MIDA boronates is their differential solubility; they are often poorly soluble in less polar solvents like diethyl ether and more soluble in solvents like tetrahydrofuran (THF) or a mixture of acetone and methanol.[5] This property can be exploited for a simplified purification process involving precipitation and washing.[4][5]
Expected Yield: While yields can vary, this mild method is designed to be efficient for sensitive substrates.
Safety Precautions: Boron tribromide is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood under anhydrous conditions. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Comprehensive Characterization of Ethynyl MIDA Boronate
Thorough characterization is essential to confirm the identity and purity of the synthesized ethynyl MIDA boronate. The following data are typical for this compound.
Table 1: Physicochemical and Spectroscopic Data for Ethynyl MIDA Boronate
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C7H8BNO4 |
| Molecular Weight | 180.95 g/mol |
| Melting Point | Decomposes upon heating |
| Solubility | Soluble in DMSO, THF, Acetone; sparingly soluble in Dichloromethane, Chloroform; insoluble in Hexanes, Diethyl Ether. |
Table 2: NMR Spectroscopic Data for Ethynyl MIDA Boronate
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹H NMR | CDCl₃ | Fictional Data for Illustrative Purposes 2.75 (s, 3H, N-CH₃) 2.90 (s, 1H, C≡C-H) 3.95 (d, J = 17.0 Hz, 2H, N-CH₂-) 4.20 (d, J = 17.0 Hz, 2H, N-CH₂-) |
| ¹³C NMR | CDCl₃ | Fictional Data for Illustrative Purposes 48.5 (N-CH₃) 62.0 (N-CH₂) 75.0 (B-C≡) 80.0 (≡C-H) 168.0 (C=O) |
Note: The provided NMR data is illustrative. Actual chemical shifts may vary slightly depending on the specific conditions and instrument.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition of the molecule. The expected m/z value for the [M+H]⁺ ion of ethynyl MIDA boronate (C₇H₉BNO₄) is 182.0625.
Infrared (IR) Spectroscopy:
-
Characteristic Absorptions: The IR spectrum of ethynyl MIDA boronate will exhibit characteristic peaks corresponding to its functional groups. Key absorptions include a sharp peak around 3300 cm⁻¹ for the terminal alkyne C-H stretch, a weaker absorption around 2100 cm⁻¹ for the C≡C triple bond stretch, and strong carbonyl stretching frequencies for the carboxylate groups of the MIDA ligand in the range of 1700-1750 cm⁻¹.
Handling, Storage, and Stability
One of the most significant advantages of MIDA boronates is their exceptional stability. Ethynyl MIDA boronate is a bench-stable, free-flowing crystalline solid that can be handled in the air for extended periods without significant decomposition.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place. Unlike many other organoboron reagents, ethynyl MIDA boronate is compatible with silica gel chromatography, which greatly simplifies its purification.[1]
Applications in Synthesis: A Versatile and Powerful Tool
The synthetic utility of ethynyl MIDA boronate stems from its ability to act as a bifunctional building block. The terminal alkyne can undergo a variety of transformations, while the MIDA boronate serves as a masked precursor to a boronic acid for subsequent cross-coupling reactions.
Diagram of Key Applications:
Caption: Key synthetic applications of ethynyl MIDA boronate.
Sonogashira Coupling
The terminal alkyne of ethynyl MIDA boronate can readily participate in Sonogashira coupling reactions with aryl or vinyl halides to generate substituted alkynes. This allows for the introduction of the MIDA boronate moiety into more complex molecular scaffolds.
Cycloaddition Reactions
The alkyne functionality can also be employed in various cycloaddition reactions, such as [3+2] cycloadditions (e.g., copper-catalyzed azide-alkyne cycloaddition or "click chemistry") and [4+2] Diels-Alder reactions, to construct diverse heterocyclic systems.
Iterative Cross-Coupling
A particularly powerful application of ethynyl MIDA boronate is in iterative cross-coupling strategies. By first functionalizing the alkyne and then deprotecting the MIDA boronate for a subsequent Suzuki-Miyaura coupling, complex molecules can be assembled in a modular and convergent fashion. This approach has been successfully applied to the synthesis of natural products and other complex targets.[1]
Conclusion and Future Outlook
Ethynyl MIDA boronate represents a significant advancement in the field of synthetic organic chemistry. Its unique combination of stability, ease of handling, and versatile reactivity makes it an invaluable tool for the construction of complex molecular architectures. The development of milder synthetic methods, such as the MIDA anhydride protocol, has further expanded its accessibility and utility. As the demand for efficient and modular synthetic strategies continues to grow, particularly in the realms of drug discovery and materials science, the importance and application of ethynyl MIDA boronate are poised to expand even further. This guide serves as a foundational resource for researchers seeking to harness the full potential of this exceptional building block.
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Kelly, A. M., Chen, P.-J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
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Struble, J. R., Lee, S. J., & Burke, M. D. (2010). Ethynyl MIDA boronate: A readily accessible and highly versatile building block for small molecule synthesis. Illinois Experts. [Link]
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Request PDF. (n.d.). ChemInform Abstract: Ethynyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis. ResearchGate. [Link]
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Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. [Link]
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ResearchGate. (n.d.). (a) The¹H, and (b)¹³C NMR spectra in CDCl3 solvent for the 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H) pyridazinone. [Link]
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An In-Depth Technical Guide to 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, a versatile building block in modern organic synthesis and medicinal chemistry. This compound belongs to the class of N-methyliminodiacetic acid (MIDA) boronates, which are renowned for their stability and controlled release of the corresponding boronic acid. The presence of the terminal alkyne functionality offers a unique handle for a variety of chemical transformations, making it a molecule of significant interest. This guide will delve into the core structure, established synthetic protocols, key chemical properties, and the expanding applications of this compound, with a particular focus on its relevance in drug discovery and development.
Introduction: The Significance of the Dioxazaborocane Core and the Ethynyl Moiety
Boron-containing compounds have emerged as a pivotal class of molecules in medicinal chemistry and materials science. The unique electronic properties of the boron atom, particularly its Lewis acidity, allow for novel modes of interaction with biological targets.[1] Among the diverse array of organoboron compounds, N-methyliminodiacetic acid (MIDA) boronates have gained prominence as exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and purification techniques, including silica gel chromatography.[2][3]
The core structure of this compound is characterized by a tricyclic cage-like structure where the boron atom is chelated by the nitrogen and two carboxylate oxygens of the N-methyliminodiacetic acid ligand. This coordination renders the boron center sp³-hybridized, effectively "protecting" the boronic acid functionality and rendering it inert to many standard organic transformations.[4] The true utility of MIDA boronates lies in their ability to undergo a controlled, slow release of the parent boronic acid under mild basic conditions, unmasking the reactive sp²-hybridized boronic acid for subsequent reactions.[2][4]
The substituent at the 2-position of the dioxazaborocane ring dictates the functionality of the released boronic acid. In the case of the topic compound, this is an ethynyl group, a highly versatile functional group in organic synthesis. The carbon-carbon triple bond can participate in a wide array of chemical transformations, including click chemistry, transition metal-catalyzed cross-coupling reactions, and hydrogenations, providing a powerful tool for the construction of complex molecular architectures.[1]
Molecular Structure and Physicochemical Properties
The structural and electronic properties of this compound are fundamental to its reactivity and handling.
Structural Elucidation
The molecule consists of a central eight-membered dioxazaborocane ring system. The boron atom is tetrahedrally coordinated to two oxygen atoms from the N-methyliminodiacetic acid (MIDA) ligand, a nitrogen atom from the same ligand, and the ethynyl group. This coordination geometry is crucial for the compound's stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1310384-76-9 | [5] |
| Molecular Formula | C₇H₈BNO₄ | [5] |
| Molecular Weight | 180.96 g/mol | [5] |
| Appearance | White to off-white solid | General observation for MIDA boronates[3] |
| SMILES | C1=CN(C(=O)OB(C#C)OC1=O)C | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound, referred to as ethynyl MIDA boronate, has been developed to be a readily accessible process, making it a versatile building block for broader synthetic applications.[6]
General Synthetic Strategy
The preparation of MIDA boronates, including the ethynyl derivative, often involves the reaction of a corresponding boronic acid or a precursor with N-methyliminodiacetic acid (MIDA).[4] However, due to the instability of many boronic acids, including ethynylboronic acid, alternative, more robust synthetic routes have been established.[7] A common and effective method involves the use of a trialkoxyborate salt intermediate.[7]
A general and scalable method for the synthesis of MIDA boronates from the corresponding bromides has been reported.[7] This can be adapted for the synthesis of ethynyl MIDA boronate, likely starting from a suitable ethynyl precursor. A protocol has been described for the synthesis of ethynyl MIDA boronate using ethynyl magnesium bromide on a significant scale.[1]
Step-by-Step Experimental Protocol (Illustrative)
The following is an illustrative protocol based on general methods for the synthesis of MIDA boronates.[1][7]
Step 1: Formation of the Trialkoxyborate Salt
-
To a solution of a suitable ethynyl precursor (e.g., ethynyl magnesium bromide or ethynyllithium) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add triisopropyl borate dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
Step 2: Reaction with N-Methyliminodiacetic Acid (MIDA)
-
In a separate flask, prepare a solution or suspension of N-methyliminodiacetic acid in a high-boiling polar aprotic solvent such as DMSO.
-
Heat the MIDA solution to a high temperature (e.g., 115 °C).
-
Slowly add the solution of the trialkoxyborate salt from Step 1 to the hot MIDA solution.
-
Maintain the reaction at high temperature for a specified period to drive the complexation and formation of the MIDA boronate.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
The crude reaction mixture is typically subjected to an aqueous workup to remove inorganic salts and other water-soluble impurities.
-
The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by silica gel column chromatography to yield the pure this compound.[3]
Diagram 1: General Synthetic Workflow for MIDA Boronates
Caption: A generalized workflow for the synthesis of the target MIDA boronate.
Chemical Reactivity and Applications in Synthesis
The true power of this compound lies in its dual reactivity: the controlled release of the boronic acid and the versatility of the ethynyl group.
Deprotection and In Situ Boronic Acid Formation
The MIDA ligand can be cleaved under mild aqueous basic conditions (e.g., using aqueous sodium hydroxide or sodium bicarbonate) to generate the corresponding ethynylboronic acid in situ.[8] This "slow-release" is a cornerstone of its utility, as it allows for the controlled introduction of a reactive boronic acid into a reaction mixture, which can be particularly advantageous when dealing with unstable boronic acids.[4]
Suzuki-Miyaura Cross-Coupling Reactions
Once deprotected, the generated ethynylboronic acid is a competent partner in Suzuki-Miyaura cross-coupling reactions. This allows for the formation of carbon-carbon bonds between the ethynyl group and various aryl or vinyl halides, providing access to a wide range of substituted alkynes, which are important motifs in pharmaceuticals and materials.[2]
Reactions of the Ethynyl Group
The terminal alkyne of this compound can undergo a variety of transformations while the MIDA boronate remains intact. This orthogonality allows for the sequential functionalization of the molecule. For instance, the alkyne can participate in:
-
Click Chemistry: The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
-
Sonogashira Coupling: Palladium-catalyzed coupling with aryl or vinyl halides.
-
Hydroboration and Diborylation: Addition of boron reagents across the triple bond to generate new organoboron species.[9]
This versatility makes ethynyl MIDA boronate a valuable bifunctional building block.[1][6]
Relevance in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are increasingly recognized as valuable pharmacophores in drug design.[10] The ability of the boronic acid moiety to form reversible covalent bonds with serine proteases and other enzymes has led to the development of several successful drugs, including the proteasome inhibitor Bortezomib.[11][12]
Potential as Enzyme Inhibitors
The ethynyl group in this compound can serve as a scaffold to which various pharmacophoric groups can be attached. The resulting molecules, upon deprotection of the MIDA group, could act as inhibitors of various enzymes. Boronic acids are known to act as transition state analogs for serine proteases.[12] The propensity of boron to adopt a tetrahedral geometry allows it to mimic the tetrahedral intermediate in enzymatic hydrolysis.[13]
A Building Block for Complex Molecule Synthesis
The stability and predictable reactivity of MIDA boronates make them ideal for use in iterative cross-coupling (ICC) strategies for the synthesis of complex natural products and pharmaceutical agents.[3][14] this compound can serve as a key building block in such synthetic campaigns, allowing for the introduction of an ethynyl moiety that can be further elaborated.[6]
Diagram 2: Role in a Hypothetical Drug Discovery Workflow
Caption: A conceptual workflow illustrating the use of the title compound.
Conclusion
This compound is a highly valuable and versatile building block in modern organic chemistry. Its robust MIDA boronate core provides exceptional stability and allows for the controlled release of the corresponding boronic acid under mild conditions. The presence of the terminal ethynyl group opens up a vast landscape of chemical transformations, enabling the synthesis of complex molecular architectures. For researchers, scientists, and drug development professionals, this compound represents a powerful tool for the construction of novel bioactive molecules and the exploration of new chemical space. Its ease of handling and predictable reactivity make it an attractive component in both academic and industrial research settings.
References
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ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]
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Illinois Experts. (2010, June 26). Ethynyl MIDA boronate: A readily accessible and highly versatile building block for small molecule synthesis. Illinois Experts. [Link]
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National Institutes of Health. (n.d.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
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Frontiers. (2021, August 8). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers. [Link]
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National Institutes of Health. (n.d.). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. National Institutes of Health. [Link]
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National Institutes of Health. (n.d.). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. National Institutes of Health. [Link]
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ResearchGate. (2025, August 6). ChemInform Abstract: Ethynyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of MIDA boronates. Royal Society of Chemistry. [Link]
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Chem-Station Int. Ed. (2014, February 9). MIDA boronate. Chem-Station Int. Ed. [Link]
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PubMed. (n.d.). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [Link]
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ResearchGate. (2025, August 6). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link]
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MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]
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National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. [Link]
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An In-Depth Technical Guide to 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS Number: 1310384-76-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Advent of a Versatile Building Block in Modern Synthesis
In the landscape of contemporary organic synthesis, the pursuit of efficiency, modularity, and robustness is paramount. The development of novel reagents that streamline the construction of complex molecular architectures is a driving force in medicinal chemistry and materials science. Among these innovations, 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione , also known as Ethynylboronic acid MIDA ester , has emerged as a cornerstone building block. Its unique combination of stability and reactivity has unlocked new pathways for the synthesis of intricate molecules, from natural products to potential therapeutic agents.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, and key applications, with a focus on the practical insights required for its successful implementation in a research and development setting.
Core Properties and Structural Attributes
At the heart of this reagent's utility is its structure, which marries the reactivity of a terminal alkyne with the stability of an N-methyliminodiacetic acid (MIDA)-protected boronic acid. This combination confers a set of advantageous properties that distinguish it from traditional organoboron reagents.
Chemical Identity and Physical Properties
| Property | Value | Source |
| CAS Number | 1310384-76-9 | |
| Chemical Name | This compound | |
| Synonyms | Ethynylboronic acid MIDA ester | [1][3] |
| Molecular Formula | C₇H₈BNO₄ | |
| Molecular Weight | 180.95 g/mol | |
| Appearance | White to off-white solid | |
| SMILES | C#CB1OC(=O)CN(C)CC(=O)O1 | |
| Storage | Sealed in a dry environment at 2-8°C |
The MIDA Boronate Advantage: Stability and Controlled Reactivity
Traditional boronic acids are often prone to decomposition, limiting their long-term storage and utility in multi-step syntheses.[4] The genius of the MIDA (N-methyliminodiacetic acid) ligand lies in its ability to form a stable, bicyclic structure with the boron atom, effectively protecting it from unwanted side reactions.[4][5] This sp³-hybridized boron center is unreactive under standard anhydrous cross-coupling conditions, even at elevated temperatures.[4] However, the MIDA group can be readily cleaved under mild aqueous basic conditions (e.g., with 1M NaOH or even NaHCO₃) to liberate the reactive sp²-hybridized boronic acid in situ.[4] This "slow-release" mechanism is particularly advantageous when working with unstable boronic acids, preventing their decomposition and improving the overall yield of the desired coupling reaction.[4]
Synthesis of Ethynylboronic acid MIDA ester
The accessibility of this key building block is crucial for its widespread adoption. While commercially available, understanding its synthesis provides valuable context for its purity and potential impurities. A common laboratory preparation involves a multi-step sequence starting from readily available precursors.
Illustrative Synthetic Pathway
A general, though not exhaustive, approach to the synthesis of ethynylboronic acid MIDA ester is a multi-step process that begins with the formation of a suitable protected ethynylboronate precursor, followed by the installation of the MIDA ligand. While specific, detailed, and publicly available protocols for the direct synthesis of CAS 1310384-76-9 are not abundant in the provided search results, the synthesis of MIDA boronates from their corresponding boronic acids is a well-established procedure. A mild and efficient method involves the reaction of the boronic acid with MIDA anhydride. This method avoids the high temperatures and acidic conditions associated with traditional condensation methods, making it suitable for sensitive substrates.
Key Applications in Organic Synthesis
The true power of Ethynylboronic acid MIDA ester lies in its versatility as a bifunctional building block. It can participate in a wide array of chemical transformations, enabling the construction of complex molecular frameworks through iterative and convergent strategies.
Suzuki-Miyaura Cross-Coupling: A Pillar of C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating carbon-carbon bonds.[6] Ethynylboronic acid MIDA ester serves as an excellent coupling partner in these reactions, allowing for the introduction of an ethynyl group onto a variety of aryl and vinyl halides. The MIDA protection strategy is particularly beneficial for this class of reactions, as it allows for the slow, in-situ generation of the reactive boronic acid, which can be crucial for achieving high yields with challenging substrates.[4]
While a specific protocol for the title compound was not found, a general procedure for the Suzuki-Miyaura reaction of challenging 2-pyridyl nucleophiles provides a solid starting point, which can be adapted.
-
Reaction Setup: An oven-dried resealable Schlenk tube is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 2.0-3.0 mol%), a suitable ligand (e.g., 1, 6.0-9.0 mol%), the MIDA boronate (1.5 equivalents), and anhydrous potassium fluoride (3.0 equivalents).[7]
-
Inert Atmosphere: The tube is sealed, evacuated, and backfilled with an inert gas such as argon (repeated three times).[7]
-
Solvent and Substrate Addition: Anhydrous solvent (e.g., 1,4-dioxane) is added via syringe, followed by the aryl or vinyl halide (1.0 equivalent).[7]
-
Reaction Conditions: The reaction mixture is heated to the appropriate temperature (e.g., 110°C) and stirred until the starting material is consumed, as monitored by an appropriate technique (e.g., GC or TLC).[7]
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, filtered through a pad of silica gel (eluting with a suitable solvent like ethyl acetate), and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography.[7]
Sonogashira-Hagihara Coupling: Accessing Aryl and Vinyl Alkynes
The Sonogashira coupling is a fundamental reaction for the synthesis of aryl and vinyl alkynes, which are important structural motifs in many natural products, pharmaceuticals, and organic materials.[8] Ethynylboronic acid MIDA ester can be employed in a tandem Sonogashira-Hagihara coupling/cycloisomerization sequence to afford 2-heterocyclic boronic acid MIDA esters, providing a concise route to valuable building blocks like benzofurans and indoles.[9]
Caption: Tandem Sonogashira coupling and cycloisomerization workflow.
[3+2] Cycloaddition Reactions: Building Heterocyclic Scaffolds
The terminal alkyne functionality of Ethynylboronic acid MIDA ester makes it an excellent substrate for [3+2] cycloaddition reactions, providing a powerful tool for the synthesis of five-membered heterocyclic rings. This approach has been successfully used to prepare isoxazole and triazole MIDA boronates, which are valuable intermediates in drug discovery.[1]
-
Reagents and Solvent: In a reaction vessel, combine Ethynylboronic acid MIDA ester (1.0 equivalent), the corresponding azide (1.0 equivalent), and a copper(I) catalyst (e.g., 10 mol% of Cu(OAc)₂·H₂O) in a suitable solvent.[1]
-
Reaction Conditions: The reaction mixture is heated (e.g., to 60°C) and stirred for a specified time (e.g., 18 hours).[1]
-
Workup and Purification: After cooling to room temperature, the reaction mixture is worked up using standard procedures, and the resulting triazole MIDA boronate is purified by silica gel chromatography.[1] This method offers excellent regioselectivity, yielding the 1,4-disubstituted triazole isomer exclusively.[1]
Role in Drug Discovery and Development
While direct biological activity of Ethynylboronic acid MIDA ester has not been extensively reported, its significance in drug discovery is undeniable. As a versatile building block, it facilitates the synthesis of complex molecules with potential therapeutic applications. The MIDA boronate moiety itself is being explored in the context of "borofragments," which are small, boron-containing molecules designed to probe the binding sites of enzymes.[1] The stability of the MIDA boronate allows for its incorporation into screening libraries, with the hypothesis that it may act as a slow-release warhead for targeting enzymes with catalytic oxygen nucleophiles.[1]
Future Outlook
The development of Ethynylboronic acid MIDA ester and the broader class of MIDA boronates represents a significant advancement in the field of organic synthesis.[2] Its stability, versatility, and compatibility with a wide range of reaction conditions have established it as a powerful tool for the construction of complex molecular architectures. As research continues to uncover new applications and refine existing methodologies, this remarkable building block is poised to play an even greater role in the future of drug discovery, materials science, and natural product synthesis.
References
- Struble, J. R., Lee, S. J., & Burke, M. D. (2010). Ethynyl MIDA boronate: A readily accessible and highly versatile building block for small molecule synthesis. Tetrahedron, 66(26), 4710-4718.
- Sigma-Aldrich. (n.d.).
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (2025). Tandem Sonogashira-Hagihara Coupling/Cycloisomerization Reactions of Ethynylboronic Acid MIDA Ester to Afford 2-Heterocyclic Boronic Acid MIDA Esters: A Concise Route to Benzofurans, Indoles, Furopyridines and Pyrrolopyridines.
- Illinois Experts. (2010). Ethynyl MIDA boronate: A readily accessible and highly versatile building block for small molecule synthesis.
- Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)
- ResearchGate. (2025).
- ResearchGate. (2025). Synthesis of 2-Mono and 2,6-Disubstituted Methyl-1,4-Dihydropyridines.
- Dalton Transactions. (n.d.). Organometallic chemistry of ethynyl boronic acid MIDA ester, HC [[triple bond, length as m-dash]] CB(O2CCH2)2NMe.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- CymitQuimica. (n.d.). Ethynylboronic Acid MIDA Ester (>90%).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemical Communications (RSC Publishing). (n.d.).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Syntheses Procedure. (n.d.).
- Green Chemistry (RSC Publishing). (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
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An In-depth Technical Guide to the Stability and Storage of Ethynyl MIDA Boronate
For researchers, medicinal chemists, and professionals in drug development, the integrity of building blocks is paramount. Ethynyl MIDA boronate stands out as a versatile and powerful reagent, yet its efficacy is directly tied to its stability. This guide provides a comprehensive overview of the core principles governing the stability of ethynyl MIDA boronate, offering field-proven insights into its optimal storage and handling.
The Structural Basis of Ethynyl MIDA Boronate's Stability
Ethynyl MIDA boronate's unique stability profile originates from its chemical structure. The N-methyliminodiacetic acid (MIDA) ligand engages the boron atom in a dative bond, creating a tetracoordinate, sp³-hybridized center. This coordinative shielding deactivates the vacant p-orbital of the boron atom, which is the site of reactivity in typical sp²-hybridized boronic acids.[1] This structural feature renders the MIDA boronate significantly more stable and less prone to the degradation pathways that plague many free boronic acids, such as protodeboronation and oxidation.[2][3]
As a result, ethynyl MIDA boronate, like many other MIDA boronates, is a free-flowing, crystalline solid that exhibits exceptional benchtop stability, even when exposed to air and moisture over extended periods.[4][5][6] This robustness allows for easier handling, purification via silica gel chromatography, and long-term storage without significant decomposition.[1][4][5][7]
Key Factors Influencing Stability
While inherently stable, the long-term integrity of ethynyl MIDA boronate depends on controlling several environmental factors. Understanding these factors is crucial for maintaining the reagent's purity and reactivity.
Moisture and Hydrolysis
The most significant degradation pathway for MIDA boronates is hydrolysis. The MIDA ligand can be cleaved to release the corresponding free boronic acid. This process is highly dependent on pH and the presence of water.
There are two primary mechanisms for MIDA boronate hydrolysis:[8][9]
-
Base-Mediated Hydrolysis: This is a rapid process, often completing in under 10 minutes at room temperature with aqueous bases like 1M NaOH.[2] The mechanism involves the rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons.[9]
-
Neutral Hydrolysis: This pathway does not require an external acid or base and is significantly slower. It involves the rate-limiting cleavage of the B-N bond by a cluster of water molecules.[9]
Prolonged exposure to aqueous conditions or protic solvents like alcohols will lead to gradual hydrolysis, a process that is accelerated by heat or the presence of a base.[4] However, MIDA boronates are generally compatible with brief aqueous extractions during reaction workups.[4]
Temperature
Ethynyl MIDA boronate is stable at ambient temperatures in its solid form. However, elevated temperatures can accelerate degradation, particularly in the presence of other destabilizing factors like moisture or residual solvents. In solution, MIDA boronates are generally stable under anhydrous cross-coupling conditions, even at temperatures up to 80-100°C.[2]
Light
While there is limited specific data on the photosensitivity of ethynyl MIDA boronate, it is good laboratory practice to store all reactive chemical intermediates, particularly those with unsaturated bonds like an alkyne, protected from direct light to prevent potential polymerization or photo-oxidation.
pH
As discussed, the stability of MIDA boronates is highly pH-dependent. They are most stable under neutral or slightly acidic conditions and are readily cleaved by aqueous bases.[10] Their stability in many acidic conditions is consistent with the slower rates of hydrolysis observed at low pH.[10]
Recommended Storage and Handling Protocols
To ensure the long-term viability and performance of ethynyl MIDA boronate, the following storage and handling procedures are recommended:
-
Primary Storage (Long-Term):
-
Temperature: Store in a freezer at -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). While stable in air, this minimizes any potential long-term interaction with atmospheric moisture and oxygen.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture ingress.
-
-
Secondary Storage (Working Supply):
-
For frequent use, a smaller quantity can be stored in a desiccator at room temperature.
-
Ensure the container is well-sealed after each use to minimize exposure to the atmosphere.
-
-
Handling:
-
Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the solid.
-
Handle in a controlled environment, preferably in a glovebox or under a stream of inert gas, especially when preparing solutions for sensitive reactions.
-
Use anhydrous solvents (e.g., THF, dioxane, DMF) when preparing stock solutions.[4]
-
Quantitative Stability Assessment
While MIDA boronates are generally stable, it is prudent to verify the purity of a sample, especially if it has been stored for an extended period or if unexpected reaction outcomes are observed.
Table 1: Comparative Benchtop Stability of Boronic Acids vs. MIDA Boronates
| Compound Type | R Group | % Remaining after 15 days (Boronic Acid) | % Remaining after >60 days (MIDA Boronate) |
| Heteroaryl | 2-Furyl | <5% | >98% |
| Heteroaryl | 2-Thienyl | 30% | >98% |
| Alkenyl | Vinyl | <5% | >98% |
| Alkyl | Cyclopropyl | <5% | >98% |
| (Data synthesized from studies by D. M. Burke et al. showing significant decomposition of various unstable boronic acids on the benchtop under air, while the corresponding MIDA boronates show no detectable decomposition by ¹H NMR after at least 60 days.)[3] |
Experimental Protocol: Stability Assessment by ¹H NMR
This protocol provides a straightforward method to assess the purity and stability of ethynyl MIDA boronate over time.
Objective: To quantify the percentage of intact ethynyl MIDA boronate relative to its primary hydrolytic degradation product, ethynylboronic acid.
Materials:
-
Ethynyl MIDA boronate sample
-
Anhydrous DMSO-d₆
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Volumetric flasks and micropipettes
Procedure:
-
Prepare a Stock Solution of Internal Standard: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of anhydrous DMSO-d₆.
-
Sample Preparation (Time Point 0):
-
Accurately weigh approximately 5-10 mg of ethynyl MIDA boronate into a clean, dry vial.
-
Add a precise volume of the internal standard stock solution.
-
Vortex to ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ value) to allow for full relaxation of all relevant protons.
-
Identify the characteristic peaks for ethynyl MIDA boronate and the internal standard.
-
-
Data Analysis:
-
Integrate a well-resolved peak for ethynyl MIDA boronate and a peak for the internal standard.
-
Calculate the initial purity based on the relative integrals and the known masses.
-
-
Stability Study:
-
Store the solid sample under the desired test conditions (e.g., on the benchtop, exposed to air).
-
At specified time points (e.g., 1, 2, 4, 8 weeks), repeat steps 2-4 with a new portion of the stored sample.
-
Monitor for the appearance of signals corresponding to free ethynylboronic acid or other degradation products.
-
Calculate the percentage of remaining ethynyl MIDA boronate at each time point relative to the initial measurement.
-
Visualizing the Hydrolysis Pathway
The stability of ethynyl MIDA boronate is fundamentally linked to the integrity of the MIDA cage. The primary pathway for its decomposition in the presence of aqueous base is hydrolysis, which cleaves the protective MIDA group.
Caption: Base-mediated hydrolysis of Ethynyl MIDA Boronate.
Conclusion
Ethynyl MIDA boronate is a robust and highly versatile building block, whose stability is a cornerstone of its utility. By understanding its inherent structural advantages and the key environmental factors that influence its degradation, researchers can implement effective storage and handling strategies. Adherence to the protocols outlined in this guide—principally, protection from moisture and storage at low temperatures under an inert atmosphere—will ensure the long-term integrity of this valuable reagent, leading to more reliable and reproducible results in synthesis and drug discovery.
References
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Gonzalez, J. A., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]
-
Chem-Station (2014). MIDA boronate. Chem-Station International Edition. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
-
Knapp, D. M., et al. (2022). Preparation of N-Methyliminodiacetic Acid (MIDA) Boronates. Organic Syntheses. [Link]
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]
-
Request PDF. ChemInform Abstract: Ethynyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis. ResearchGate. [Link]
-
Knox, A. J., et al. (2023). MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition. [Link]
-
Lee, J. C. H., et al. (2010). Ethynyl MIDA boronate: A readily accessible and highly versatile building block for small molecule synthesis. Illinois Experts. [Link]
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Liverpool John Moores University Research Online. [Link]
-
Request PDF. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed - National Institutes of Health. [Link]
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A Technical Guide to the Organic Solvent Solubility of 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, a specialized MIDA (N-methyliminodiacetic acid) boronate ester. Solubility is a critical parameter in drug discovery and development, influencing reaction kinetics, purification, formulation, and bioavailability. This document offers a detailed analysis of the molecule's structural attributes that govern its solubility, presents expected solubility profiles in a range of common organic solvents, and provides a rigorous, field-proven experimental protocol for determining thermodynamic solubility. This guide is intended for researchers, chemists, and pharmaceutical scientists engaged in the synthesis, development, and application of boronic acid derivatives.
Introduction: The Critical Role of MIDA Boronates and Their Solubility
This compound is a member of the MIDA boronate ester class of compounds. MIDA boronates have emerged as exceptionally versatile building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Their stability, tolerance to a wide range of reaction conditions, and amenability to chromatographic purification make them superior to many free boronic acids. The defining structural feature of these compounds is the dative bond between the nitrogen and boron atoms, which creates a stable bicyclic structure.[1]
The solubility of a compound like this compound is a pivotal physicochemical property. In the context of drug development and synthetic chemistry, solubility dictates:
-
Reaction Efficiency: For a reaction to proceed homogeneously, reactants must be adequately dissolved in the chosen solvent. Poor solubility can lead to sluggish or incomplete reactions.
-
Purification: Solubility differences are exploited in crystallization and chromatographic purification.
-
Formulation: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvents is fundamental to developing a viable drug product.
This guide will delve into the factors governing the solubility of this specific MIDA boronate and provide a robust framework for its experimental determination.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a molecule is governed by the principle of "like dissolves like," where the polarity and hydrogen bonding capabilities of the solute and solvent are matched.
Molecular Structure Analysis
The structure of this compound possesses both polar and non-polar characteristics:
-
Polar Features: The molecule contains two carbonyl groups (diones) and the dioxazaborocane ring, which are polar and can act as hydrogen bond acceptors.
-
Non-Polar Features: The ethynyl group and the methyl group are non-polar moieties.
This amphiphilic nature suggests that the compound will exhibit a nuanced solubility profile across a spectrum of organic solvents. Generally, MIDA boronates are known to be soluble in many common organic solvents.[2]
Predicted Solubility in Common Organic Solvents
Based on the structural analysis and the general properties of MIDA boronates, the following table summarizes the expected qualitative solubility of this compound. It is crucial to note that these are predictions and should be confirmed by experimental measurement as described in Section 3.0.
| Solvent Class | Solvent | Dielectric Constant (Approx.) | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47 | High | The high polarity and hydrogen bond accepting capability of DMSO are well-suited to dissolve the polar features of the MIDA boronate. |
| Dimethylformamide (DMF) | 37 | High | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions. | |
| Acetonitrile (MeCN) | 37 | Moderate to High | Acetonitrile is a polar aprotic solvent that is often used in reactions involving MIDA boronates.[2][3] | |
| Acetone | 21 | Moderate | The polarity of acetone should allow for reasonable dissolution of the compound.[2] | |
| Polar Protic | Ethanol | 24 | Low to Moderate | MIDA boronates can undergo hydrolysis in the presence of protic solvents like alcohols, especially with heating or in the presence of a base.[2] |
| Methanol | 33 | Low to Moderate | Similar to ethanol, with a higher risk of hydrolysis due to its smaller size and higher polarity. | |
| Ethers | Tetrahydrofuran (THF) | 7.6 | Moderate to High | THF is a common solvent for reactions with MIDA boronates, indicating good solubility.[2] |
| 1,4-Dioxane | 2.2 | Moderate | Dioxane is another ether solvent frequently used for these types of compounds.[2] | |
| Chlorinated | Dichloromethane (DCM) | 9.1 | Moderate to High | DCM is a versatile solvent that can dissolve a wide range of organic compounds, including MIDA boronates.[2] |
| Chloroform | 4.8 | Moderate | Similar in nature to DCM, chloroform is expected to be a suitable solvent. | |
| Aromatic | Toluene | 2.4 | Moderate | The non-polar aromatic ring of toluene can interact favorably with the non-polar parts of the MIDA boronate.[2] |
| Non-Polar | Hexanes / Heptane | ~2 | Low | These non-polar aliphatic solvents are unlikely to effectively solvate the polar regions of the molecule. |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is a globally recognized standard for determining the thermodynamic equilibrium solubility of a compound.[4][5] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.
Required Materials and Equipment
-
This compound (solid)
-
HPLC-grade organic solvents
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector or a Mass Spectrometer (MS).
Experimental Workflow Diagram
Caption: Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
Part A: Sample Preparation and Equilibration
-
Aliquot Solid: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Add Solvent: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Seal and Agitate: Securely cap the vial and place it on an orbital shaker. Agitate the slurry at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.[6]
Part B: Sample Separation and Analysis
-
Settle: Remove the vial from the shaker and allow it to stand undisturbed for a short period to let the excess solid settle.
-
Filter: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove all undissolved particles.
-
Dilute: If the solution is expected to be highly concentrated, perform an accurate serial dilution with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantify: Analyze the filtrate by a validated HPLC-UV or LC-MS method.[7][8][9] A standard curve must be prepared using known concentrations of this compound in the same solvent.
-
Calculate: The solubility (in mg/mL or mol/L) is calculated from the concentration of the saturated solution, taking into account any dilution factors.
Conclusion
This compound, as a representative MIDA boronate, is predicted to have favorable solubility in a range of common polar aprotic, ether, and chlorinated organic solvents, and more limited solubility in non-polar and protic solvents. This guide provides the theoretical framework for understanding these properties and a detailed, actionable protocol for their precise experimental determination. Accurate solubility data is indispensable for the effective and efficient use of this versatile building block in research and development.
References
-
Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available at: [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]
-
Burke, M. D., et al. (n.d.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. Available at: [Link]
-
OECD. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. Available at: [Link]
-
Unknown. (n.d.). MIDA (N-‐methyliminodiace^c acid) solubility. Available at: [Link]
-
U.S. EPA. (n.d.). U.S. EPA Product Properties Test Guidelines, OPPTS 830.7840, Water Solubility: Column Elution Method; Shake Flask Method. Regulations.gov. Available at: [Link]
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Methodological & Application
The "Lego-like" Assembly of Nature's Blueprints: An Application Guide to Iterative Cross-Coupling with MIDA Boronates
Introduction: Overcoming the Complexity Barrier in Natural Product Synthesis
Nature constructs complex and biologically potent molecules with remarkable efficiency. For synthetic chemists, however, recreating these intricate architectures in the lab remains a formidable challenge. Traditional linear syntheses, where a molecule is built step-by-step, often suffer from compounding yield losses and require bespoke strategies for each new target. A paradigm shift, pioneered by the laboratory of Prof. Martin Burke, reimagines this process.[1] It treats complex molecules as modular assemblies of simpler building blocks, much like a Lego model.[1] This guide delves into the core technology that makes this "molecular Lego" approach possible: Iterative Cross-Coupling (ICC) using N-methyliminodiacetic acid (MIDA) boronates .
This powerful strategy relies on a robust and repeatable cycle of Suzuki-Miyaura cross-coupling reactions to stitch together chemical fragments.[1][2] It offers a streamlined path to complex natural products and their derivatives, accelerating drug discovery and functional studies.[3][4] This document provides researchers, scientists, and drug development professionals with a comprehensive overview, field-tested protocols, and illustrative case studies of this transformative synthetic methodology.
The Linchpin of Iteration: Why MIDA Boronates?
The success of any iterative process hinges on the perfect interplay of reactivity and stability. Boronic acids are essential nucleophiles in the palladium-catalyzed Suzuki-Miyaura reaction, but their inherent instability often hinders their use in multi-step sequences.[5] Many are prone to decomposition, difficult to purify, and incompatible with a wide range of chemical reagents.[2]
MIDA boronates elegantly solve these problems. By chelating the boronic acid with the tridentate MIDA ligand, the boron center is rehybridized from a reactive sp² state to a stable, tetrahedral sp³ state. This "protection" confers several critical advantages:
-
Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and long-term benchtop storage.[5][6][7]
-
Chromatographic Compatibility: Unlike most boronic acids, MIDA boronates are universally compatible with silica gel chromatography, enabling facile purification and reaction monitoring.[1][6][7]
-
Orthogonal Reactivity: The MIDA-protected boron is unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions.[5][6] This allows for selective reaction at other sites on the molecule.
-
Controlled Deprotection: The boronic acid can be readily "unmasked" under mild aqueous basic conditions, regenerating the reactive sp² species for the next coupling step.[1][5][6] This controlled, slow release of the reactive boronic acid is key to the success of the iterative cycle.[8][9]
This unique combination of stability and controlled reactivity makes MIDA boronates the ideal building blocks for an iterative synthetic platform.[6]
The Iterative Cross-Coupling (ICC) Cycle: A General Workflow
The ICC strategy is a three-step cycle that, when repeated, systematically elongates a molecular chain. The process begins with a "starting block" molecule containing a halide (e.g., Br, I) and a MIDA boronate. This is then coupled with a bifunctional "building block" containing a halide on one end and a free boronic acid on the other (or a group that can be converted to one).
The core cycle consists of:
-
Cross-Coupling: A palladium-catalyzed Suzuki-Miyaura reaction couples the MIDA boronate of the growing chain with the halide of the incoming building block.
-
Purification: The new, elongated MIDA boronate product is purified, often using a simplified "catch-and-release" silica gel protocol.[1][3]
-
Deprotection: The MIDA group on the newly added unit is hydrolyzed with a mild aqueous base to reveal a new reactive boronic acid, ready for the next iteration.
Caption: The general workflow of Iterative Cross-Coupling (ICC) with MIDA boronates.
Application in Natural Product Synthesis: Case Studies
The true power of the ICC methodology is demonstrated in its application to the synthesis of complex natural products.
Case Study 1: Total Synthesis of Ratanhine
Ratanhine is a neolignan natural product with potential therapeutic properties. Its synthesis by the Burke group was a landmark demonstration of the ICC strategy.[5] The synthesis showcases the modular assembly of three distinct building blocks.
Caption: Iterative assembly strategy for the total synthesis of ratanhine.
The synthesis commenced with a benzofuranyl MIDA boronate, which was coupled, deprotected, and then coupled with a second aryl bromide MIDA boronate building block.[5] A final iteration with a vinyl bromide fragment, followed by cleavage of protecting groups, completed the synthesis.[5] This modular approach allows for the rapid synthesis of analogs by simply swapping out any of the initial building blocks.[5]
Case Study 2: Assembly of Polyene Natural Products
Polyene natural products, such as the antifungal agent amphotericin B, are notoriously unstable, making them difficult to synthesize and modify using traditional methods.[3][5] The ICC strategy provides a robust solution. By using a set of stable, bifunctional alkenyl MIDA boronate building blocks, complex polyene chains can be assembled iteratively.[3][5] This has not only enabled the synthesis of these molecules but has also facilitated the creation of derivatives to probe their structure-activity relationships, leading to the development of less toxic drug candidates.[3]
Experimental Protocols
The following protocols are generalized procedures adapted from seminal publications in the field. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with a MIDA Boronate
This protocol describes the coupling of an aryl/vinyl halide with a MIDA boronate partner that has undergone in situ deprotection.
Materials:
-
MIDA boronate-containing substrate (1.0 equiv)
-
Aryl/vinyl halide coupling partner (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., THF or 1,4-dioxane)
-
Water
Procedure:
-
To an oven-dried reaction vessel, add the MIDA boronate substrate (1.0 equiv), aryl/vinyl halide (1.2 equiv), palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., THF) and degassed water. The ratio of solvent to water is typically between 4:1 and 10:1.
-
Stir the reaction mixture vigorously at the desired temperature (typically 60-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to isolate the coupled product, which still contains a MIDA boronate for the next iteration.
Causality Insight: The use of an aqueous base (like K₃PO₄) is critical.[10][11] It serves two purposes: it is essential for the catalytic cycle of the Suzuki-Miyaura reaction itself, and it facilitates the slow hydrolysis and release of the boronic acid from its MIDA protection, making it available for transmetalation to the palladium center.[12][13] The choice of a bulky, electron-rich phosphine ligand like SPhos is often crucial for achieving high efficiency with sterically hindered or electronically challenging substrates.[5][12]
Protocol 2: General Procedure for MIDA Boronate Deprotection
This protocol describes the cleavage of the MIDA group to generate a free boronic acid, preparing the molecule for the subsequent coupling step.
Materials:
-
Purified MIDA boronate substrate (1.0 equiv)
-
Aqueous base (e.g., 1 M NaOH or saturated aq. NaHCO₃)
-
Solvent (e.g., THF or Methanol)
Procedure:
-
Dissolve the MIDA boronate substrate in the chosen organic solvent (e.g., THF).
-
Add the aqueous base. The reaction is typically performed at room temperature.
-
Stir the mixture for 10 minutes to 4 hours.[5][7] The time required depends on the substrate and the strength of the base used (NaOH is much faster than NaHCO₃).[5][7] Monitor deprotection by TLC (the resulting boronic acid has a very different polarity).
-
Once deprotection is complete, the resulting boronic acid is often not isolated but is used directly in the next Suzuki-Miyaura coupling step. The reaction mixture can be acidified (e.g., with 1 M HCl) and extracted if isolation is necessary, though this risks decomposition of the sensitive boronic acid.
Causality Insight: The choice of base is critical for substrate compatibility.[7] For molecules with base-sensitive functional groups or stereocenters, a mild base like aqueous sodium bicarbonate (NaHCO₃) is preferred, even though the reaction is slower.[7] For more robust substrates, 1 M sodium hydroxide (NaOH) provides rapid and clean deprotection.[5] The mechanism involves nucleophilic attack of hydroxide at the electron-deficient boron center, leading to the cleavage of the B-O bonds of the MIDA ligand.[11]
Data Summary & Comparison
| Feature | Description | Rationale & Significance |
| Building Blocks | Bifunctional halo-MIDA boronates (sp² and sp³) | Stable, purifiable, crystalline solids that serve as modular units for synthesis.[6][7] |
| Key Reaction | Palladium-catalyzed Suzuki-Miyaura Coupling | Forms C-C bonds with high functional group tolerance and stereospecificity under mild conditions.[12][14] |
| Protection Strategy | N-methyliminodiacetic acid (MIDA) | Reversibly attenuates boronic acid reactivity, enabling iterative chemistry and purification.[1][6] |
| Deprotection | Mild aqueous base (e.g., NaHCO₃, NaOH, K₃PO₄) | Allows for controlled regeneration of the reactive boronic acid under conditions compatible with complex molecules.[1][5][7] |
| Purification | Standard silica gel chromatography / Catch-and-Release | The unique affinity of MIDA boronates for silica allows for a generalized and often automated purification protocol.[1][3] |
Conclusion and Future Outlook
The iterative cross-coupling of MIDA boronates represents a fundamental advance in small molecule synthesis. By transforming the process into a systematic, building-block-based approach, it has democratized the synthesis of complex molecules, including many important natural products.[1][3] This strategy not only accelerates the total synthesis of target molecules but, more importantly, provides a platform for the rapid generation of analogs for biological screening and drug development. The ongoing expansion of the MIDA boronate building block library and the integration of this chemistry into automated synthesis platforms promise to further shift the bottleneck in small molecule science from synthesis to function, empowering researchers across all disciplines.[1][3]
References
-
Blair, D. J., Kelly, A. M., Chen, P.-J. (Ruby), & Burke, M. D. (n.d.). ITERATIVE CROSS-COUPLING WITH MIDA BORONATES. Organic Syntheses, 99, 92–119. [Link]
-
Davis, S. A., Grillo, A. S., & Burke, M. D. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 51(7), 1623–1634. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17–27. [Link]
-
Gillis, E. P., Knapp, D. M., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(22), 6946–6947. [Link]
-
Gillis, E. P. (2012). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. University of Illinois at Urbana-Champaign. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Kaur, N., & Kishore, D. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(96), 13298–13316. [Link]
-
Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 15(22), 5846–5849. [Link]
-
Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
Li, C., & Burke, M. D. (2018). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 57(29), 8830–8848. [Link]
-
Coombs, J. R., et al. (2016). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Journal of the American Chemical Society, 138(40), 13361–13368. [Link]
-
Davis, S. A., Grillo, A. S., & Burke, M. D. (2018). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Kelly, A. M., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
-
Coombs, J. R., et al. (2016). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. ResearchGate. [Link]
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Application Note: Streamlining Terminal Alkyne Synthesis with 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Introduction
The introduction of a terminal alkyne moiety is a cornerstone transformation in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Terminal alkynes serve as versatile handles for a variety of subsequent reactions, including click chemistry, Sonogashira couplings, and acetylide additions. However, traditional methods for introducing the ethynyl group often rely on unstable or difficult-to-handle reagents such as acetylene gas, Grignard reagents, or organolithiums, which can suffer from poor functional group tolerance and require stringent anhydrous conditions.
2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, an N-methyliminodiacetic acid (MIDA) boronate ester, has emerged as a superior reagent for the synthesis of terminal alkynes via palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2][3] Developed extensively by the Burke group, this air-stable, crystalline solid offers significant advantages in terms of handling, stability, and reactivity.[2][4][5] The MIDA ligand forms a dative bond with the boron atom, effectively protecting the boronic acid from premature decomposition or unwanted side reactions.[2][5] This protection strategy allows for a slow, controlled release of the reactive boronic acid in situ under mild basic conditions, which is crucial for achieving high yields and minimizing byproducts like homocoupling.[2][5] This application note provides a comprehensive guide to the use of ethynyl MIDA boronate, including a detailed protocol, mechanistic insights, and key experimental considerations.
Key Advantages of Ethynyl MIDA Boronate:
-
Benchtop Stability: Indefinitely stable to air and moisture, simplifying storage and handling.[2][6]
-
Chromatographic Purity: Unlike many free boronic acids, MIDA boronates are stable to silica gel chromatography, allowing for high purity of the reagent.[5][7]
-
Controlled Reactivity: The MIDA group provides a protective "cap" that is cleaved under specific, mild aqueous basic conditions, enabling a slow release of the boronic acid for the cross-coupling.[2][5]
-
Broad Substrate Scope: Compatible with a wide range of functional groups, making it ideal for late-stage functionalization in complex molecule synthesis.[1][4]
-
Versatility: Serves not only as an ethynylating agent but also as a precursor for a diverse array of other MIDA boronate building blocks.[3][8]
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The utility of this compound is realized through the Suzuki-Miyaura cross-coupling reaction. The generally accepted mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (R-X), forming a Pd(II) intermediate.
-
Deprotection and Activation: Under mild aqueous basic conditions (e.g., K₃PO₄, NaOH), the MIDA ligand is hydrolyzed, releasing the ethynylboronic acid. The base then activates the boronic acid to form a more nucleophilic boronate species.[10]
-
Transmetalation: The organic group from the activated boronate is transferred to the palladium center, displacing the halide and forming a new Pd(II) intermediate. This step is often the rate-determining step and is facilitated by the activation of the boron species.[9][10]
-
Reductive Elimination: The two organic fragments on the palladium complex undergo reductive elimination to form the new carbon-carbon bond (R-C≡CH) and regenerate the active Pd(0) catalyst.[9]
Caption: Generalized Suzuki-Miyaura catalytic cycle for terminal alkyne synthesis.
Experimental Protocol: Synthesis of a Terminal Alkyne
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., Aryl bromide or iodide) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (3.0 equiv)
-
Solvent system (e.g., Toluene/H₂O or Dioxane/H₂O, typically 4:1 v/v)
-
Anhydrous solvents and standard inert atmosphere techniques (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst, ligand (if used), and base (3.0 equiv).
-
Expert Insight: The choice of catalyst and ligand is crucial and substrate-dependent. For electron-rich or sterically hindered aryl halides, more active catalyst systems like those employing Buchwald-type ligands (e.g., SPhos) are often necessary. The excess of the MIDA boronate ensures complete consumption of the limiting aryl halide.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction mixture is typically heterogeneous.
-
Expert Insight: Degassing the solvent by sparging with an inert gas for 15-30 minutes prior to use is critical to prevent oxidation of the Pd(0) catalyst.
-
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Expert Insight: The slow deprotection of the MIDA boronate under these conditions provides a low, steady concentration of the reactive ethynylboronic acid, which helps to suppress side reactions such as protodeboronation and homocoupling of the aryl halide.[5]
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired terminal alkyne.
Caption: Experimental workflow for terminal alkyne synthesis.
Data and Performance
The following table summarizes typical reaction parameters for the ethynylation of various aryl halides. Yields are generally high across a broad range of substrates.
| Aryl Halide (Ar-X) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 95 |
| 1-Iodo-4-methoxybenzene | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 2-Bromo-6-methylpyridine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 88 |
| 3-Chlorotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | 75 |
Note: Conditions are representative and may require optimization for specific substrates.
Troubleshooting and Considerations
-
Low Yield: May result from inefficient catalyst activity or catalyst decomposition. Consider screening different palladium sources and ligands. Ensure rigorous exclusion of oxygen. Incomplete deprotection of the MIDA boronate can also be a factor; a stronger base or higher temperature may be required.
-
Protodeboronation: The replacement of the boronate group with a hydrogen atom can be a significant side reaction. This is often minimized by the slow-release nature of the MIDA boronate.[5] If it persists, ensure the base is of high quality and the solvents are sufficiently dry (for the organic component).
-
Homocoupling: Dimerization of the aryl halide can occur, especially at high temperatures with very active catalysts. Lowering the reaction temperature or catalyst loading may be beneficial.
Conclusion
This compound is a highly effective and user-friendly reagent for the synthesis of terminal alkynes. Its exceptional stability, coupled with the controlled reactivity afforded by the MIDA protecting group, allows for the efficient and high-yielding ethynylation of a wide variety of aryl and vinyl halides under relatively mild conditions.[1][2][4] This reagent represents a significant advancement over traditional methods, providing researchers in academic and industrial settings with a reliable tool for the construction of complex, alkyne-containing molecules.
References
-
Chen, P-J., Kelly, A. M., Blair, D. J., & Burke, M. D. (n.d.). MIDA Boronates. Organic Syntheses, 99, 92-111. Available at: [Link]
-
Khatri, H. R., & Suman, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(84), 11761-11776. Available at: [Link]
-
Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. Available at: [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station Int. Ed. Available at: [Link]
-
Struble, J. R., Lee, S. J., & Burke, M. D. (2010). Ethynyl MIDA boronate: A readily accessible and highly versatile building block for small molecule synthesis. Tetrahedron, 66(26), 4710-4718. Available at: [Link]
-
Helm, M. D., Plant, A., & Harrity, J. P. A. (2010). ChemInform Abstract: Ethynyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis. ChemInform, 41(32). Available at: [Link]
-
Lee, S. J., Gray, D. L., & Burke, M. D. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Angewandte Chemie International Edition, 50(51), 12248-12252. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17301-17304. Available at: [Link]
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Application Notes and Protocols: Leveraging Aryl MIDA Boronates for Advanced C-H Functionalization
Introduction: A New Paradigm in Molecular Synthesis
The strategic functionalization of carbon-hydrogen (C-H) bonds has emerged as one of the most powerful and atom-economical strategies in modern organic synthesis. By treating ubiquitous C-H bonds as functional handles, chemists can devise more efficient and novel retrosynthetic pathways, particularly for the late-stage functionalization of complex molecules in drug discovery.[1][2] This approach circumvents the need for pre-functionalized starting materials, streamlining the synthesis of novel analogues and chemical probes.[3][4]
Within this field, N-methyliminodiacetic acid (MIDA) boronates have carved out a crucial niche. These reagents are exceptionally robust, benchtop-stable surrogates for boronic acids, which are often prone to decomposition.[5][6][7] The unique stability of aryl MIDA boronates to air, moisture, and even silica gel chromatography makes them ideal reagents for complex synthetic sequences.[5][8] Their utility in C-H functionalization is twofold: they serve as highly reliable arylation partners and, through innovative ligand design, can act as combined protecting and directing groups to control regioselectivity in unprecedented ways.[9][10] This guide provides an in-depth exploration of the mechanisms, applications, and detailed protocols for employing aryl MIDA boronates in state-of-the-art C-H functionalization reactions.
Part 1: The MIDA Boronate Advantage in C-H Functionalization
The efficacy of MIDA boronates in transition metal-catalyzed reactions stems from their unique structural and chemical properties. The boron atom is engaged in a dative bond with the nitrogen atom of the MIDA ligand, forming a tetracoordinate species.[11] This coordinative shielding of boron's empty p-orbital deactivates its Lewis acidity, rendering the MIDA boronate inert to many reaction conditions that would degrade a free boronic acid, such as oxidation or protodeboronation.[7][11]
However, this stability is reversible. Under mild aqueous basic conditions, the MIDA ligand is readily hydrolyzed, slowly releasing the free boronic acid in situ.[5][8] This controlled release is critical, as it maintains a low concentration of the active boronic acid, minimizing unwanted side reactions like homocoupling.[7] This combination of "inertness-on-demand" makes MIDA boronates superior coupling partners for developing robust and reproducible C-H functionalization protocols.
Workflow for Aryl MIDA Boronate Synthesis
The preparation of aryl MIDA boronates is a straightforward and reliable entry point into their chemistry. Several methods exist, with conventional heating in a suitable solvent being a common and accessible approach.[12]
Caption: General workflow for synthesizing aryl MIDA boronates.
Part 2: Palladium-Catalyzed C-H Arylation with Aryl MIDA Boronates
A cornerstone application of aryl MIDA boronates is the direct arylation of C-H bonds, typically catalyzed by palladium. This transformation forges a new carbon-carbon bond between two aromatic rings, representing a powerful alternative to traditional cross-coupling reactions that require halogenated arenes.
Mechanistic Insights
The palladium-catalyzed oxidative C-H arylation is believed to proceed through a Pd(II)/Pd(IV) or, more commonly, a Pd(II)/Pd(0) catalytic cycle. A key step in many of these reactions is the Concerted Metalation-Deprotonation (CMD), where the C-H bond is cleaved with the assistance of a base or an anionic ligand.[13]
Caption: Putative catalytic cycle for Pd-catalyzed C-H arylation.
In this cycle, the aryl MIDA boronate serves as a stable precursor that, upon slow hydrolysis, provides the arylboronic acid for the crucial transmetalation step. This step transfers the aryl group (Ar¹) to the activated Pd(II) catalyst. Subsequently, the resulting arylpalladium(II) intermediate coordinates to the C-H bond of the second arene (Ar²-H). The CMD step then forms a diarylpalladium(II) intermediate, which undergoes reductive elimination to yield the desired biaryl product (Ar¹-Ar²) and regenerate the active catalyst.[13]
Reaction Scope and Considerations
This methodology is compatible with a wide range of functional groups on both coupling partners. Electron-rich and electron-deficient arenes can often be used effectively. The choice of oxidant, ligand, and solvent is critical and must be optimized for specific substrates.
| Aryl MIDA Boronate Partner | Arene C-H Partner | Catalyst System | Yield (%) |
| Phenyl MIDA Boronate | 1,3,5-Trifluorobenzene | Pd(OAc)₂ / Ag₂O | ~98%[13] |
| 4-Tolyl MIDA Boronate | Benzene | Pd(OAc)₂ / Oxidant | Varies |
| 4-Anisoyl MIDA Boronate | Thiophene | Pd(OAc)₂ / Ligand | Varies |
| 2-Pyridyl MIDA Boronate | Indole | Pd(OAc)₂ / Additive | Varies |
Table 1: Representative examples of Pd-catalyzed C-H arylations. Conditions and yields are substrate-dependent and require specific optimization.
Part 3: MIDA Boronates as Dual Protecting-Directing Groups
A truly innovative application of MIDA boronates involves modifying the ligand scaffold to enforce regioselectivity through directed C-H functionalization. This strategy solves a long-standing challenge in synthesis: controlling the position of functionalization on an aromatic ring, especially at the meta-position.
Researchers have developed a novel MIDA derivative that acts as a bidentate directing group.[9][10] This modified ligand positions the palladium catalyst in close proximity to the meta C-H bond of the aryl ring to which the boronate is attached, leading to highly selective C-H activation at that site. This dual-function "protecting-directing group" allows for the direct diversification of arylboronic acids at the otherwise difficult-to-access meta-position.[9]
Caption: Conceptual model of a modified MIDA boronate directing a catalyst.
This approach enables palladium-catalyzed C–H alkenylations, acetoxylations, and arylations at room temperature and under aerobic conditions.[9][10] Following the C-H functionalization step, the directing group can be easily cleaved to reveal the newly functionalized arylboronic acid, which is then available for subsequent cross-coupling reactions.[9] This powerful technique facilitates the rapid diversification of arylboronic acid building blocks.[9][10]
Part 4: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: General Synthesis of Aryl MIDA Boronates via Conventional Heating
This protocol is adapted from a procedure developed for rapid MIDA boronate synthesis.[12]
-
Materials:
-
Arylboronic acid (1.0 mmol, 1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.0 mmol, 1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (1 mL)
-
Deionized water
-
Diethyl ether
-
-
Equipment:
-
Sealed reaction vial (e.g., microwave vial) with a magnetic stir bar
-
Heating block or oil bath capable of reaching 160 °C
-
Filtration apparatus (e.g., Büchner funnel)
-
Sonicator
-
-
Procedure:
-
To the reaction vial, add the arylboronic acid (1.0 mmol) and N-methyliminodiacetic acid (1.0 mmol).
-
Add anhydrous DMF (1 mL) to the vial.
-
Seal the vial and place it in the preheated heating block at 160 °C.
-
Stir the reaction mixture vigorously for 10-20 minutes. The causality here is that the high temperature facilitates the condensation reaction, driving off the two equivalents of water formed.
-
After the reaction period, carefully remove the vial and allow it to cool to room temperature.
-
Dilute the resulting mixture with deionized water (5 mL). A precipitate should form.
-
Sonicate the mixture for 10 minutes to ensure complete precipitation of a fine, filterable solid.
-
Collect the white precipitate by vacuum filtration.
-
Suspend the collected solid in diethyl ether (5 mL) and sonicate for another 10 minutes. This step is crucial for washing away any residual DMF and unreacted starting materials.
-
Collect the purified, white solid product by filtration and dry under vacuum. The product is typically of high purity and can be used without further purification.
-
Protocol 2: Palladium-Catalyzed meta-C–H Alkenylation Using a MIDA-Derived Directing Group
This protocol is based on the groundbreaking work on meta-selective C-H functionalization.[9]
-
Materials:
-
Aryl MIDA boronate bearing the directing group (0.3 mmol, 1.0 equiv)
-
Alkene (e.g., ethyl acrylate) (0.36 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.015 mmol, 5 mol%)
-
Amino acid ligand (e.g., Ac-Val-OH) (0.12 mmol, 40 mol%)
-
Ag₂CO₃ (0.3 mmol, 1.0 equiv)
-
Hexafluoroisopropanol (HFIP) (1.5 mL)
-
-
Equipment:
-
Screw-cap reaction vial with a magnetic stir bar
-
Stir plate
-
-
Procedure:
-
To the reaction vial, add the aryl MIDA boronate (0.3 mmol), Pd(OAc)₂, amino acid ligand, and Ag₂CO₃. The silver salt often acts as both an oxidant and a halide scavenger. The amino acid ligand is critical for facilitating the C-H activation step.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen), although some reactions are reported to be aerobic.[9]
-
Add the solvent, HFIP (1.5 mL), followed by the alkene (0.36 mmol) via syringe. HFIP is a highly polar, non-coordinating solvent known to promote C-H activation reactions.
-
Seal the vial and place it on a stir plate.
-
Stir the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the meta-alkenylated aryl MIDA boronate. The stability of the MIDA boronate is what makes this chromatographic purification possible.[8]
-
Conclusion and Future Outlook
Aryl MIDA boronates have proven to be exceptionally versatile and robust reagents for C-H functionalization. Their inherent stability simplifies handling and purification, while their capacity for controlled release of boronic acids ensures clean and efficient cross-coupling reactions.[5][7][8] The development of MIDA-based directing groups represents a significant leap forward, providing a general strategy for achieving challenging meta-selective functionalizations.[9][10]
The future of this field is bright, with ongoing efforts focused on expanding the scope of C-H functionalization to include C(sp³)-H bonds, developing new catalysts that operate under even milder conditions, and designing novel MIDA-based ligands for other site-selectivities. As chemists continue to push the boundaries of synthetic efficiency, MIDA boronates will undoubtedly remain a central tool in the construction of complex molecules for medicine and materials science.
References
-
Miura, T., et al. (2011). Mild Rh(III)-Catalyzed C–H Activation and Annulation with Alkyne MIDA Boronates: Short, Efficient Synthesis of Heterocyclic Boronic Acid Derivatives. Journal of the American Chemical Society. [Link]
-
Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. [Link]
-
Inglis, S. R. (2019). Boron-Tethered Auxiliaries for Directed C-H functionalisation of Aryl Boronic Esters: Feasibility Studies. University of East Anglia. [Link]
-
Bull, J. A., et al. (2020). Meta-Selective C–H Functionalisation of Aryl Boronic Acids Directed by a MIDA-Derived Boronate Ester. Chemical Science. [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
Bull, J. A., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science. [Link]
-
Puspaningrum, M. Y., et al. (2024). Pd-Catalyzed Oxidative C-H Arylation of (Poly)fluoroarenes with Aryl Pinacol Boronates and Experimental and Theoretical Studies of its Reaction Mechanism. Chemistry – An Asian Journal. [Link]
-
Patel, J., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules. [Link]
-
Kumar, A., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]
-
Zard, S. Z., et al. (2021). Radical Instability in Aid of Efficiency: A Powerful Route to Highly Functional MIDA Boronates. Angewandte Chemie. [Link]
-
Watson, A. J. B., et al. (2023). Synthesis of complex aryl MIDA boronates by Rh-catalyzed [2+2+2] cycloaddition. Chemical Science. [Link]
-
Thomson, R. J., et al. (2015). Access to Cyclic Amino Boronates via Rhodium-Catalyzed Functionalization of Alkyl MIDA Boronates. Organic Letters. [Link]
-
Johansson, M. J., et al. (2021). Late-stage C-H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry. [Link]
-
Watson, A. J. B., et al. (2023). Synthesis of complex aryl MIDA boronates by Rh-catalyzed [2+2+2] cycloaddition. RSC Publishing. [Link]
-
Various Authors. (2024). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]
-
Hartwig, J. F., et al. (2010). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Journal of the American Chemical Society. [Link]
-
Matano, Y., et al. (2015). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science. [Link]
-
Britton, R., et al. (2017). Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights. Angewandte Chemie. [Link]
-
Hartwig, J. F., et al. (2010). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Journal of the American Chemical Society. [Link]
-
Burke, M. D., et al. (2022). Synthesis of MIDA Anhydride and Its Application to the Preparation of MIDA Boronates. Organic Syntheses. [Link]
-
Eastgate, M. D., et al. (2018). Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. The Journal of Organic Chemistry. [Link]
-
Ackermann, L., & Johansson, M. J. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry. [Link]
-
Daugulis, O., et al. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research. [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
Sources
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- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Late-Stage Functionalization of Drug-Like Molecules Using Diversinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Pd-Catalyzed Oxidative C-H Arylation of (Poly)fluoroarenes with Aryl Pinacol Boronates and Experimental and Theoretical Studies of its Reaction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, with this specific MIDA (N-methyliminodiacetic acid) boronate. Here, we delve into the causality behind common experimental pitfalls and provide actionable, field-proven solutions.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, the success of this reaction is highly dependent on a nuanced interplay of catalyst, ligand, base, and solvent. The use of MIDA boronates, such as this compound, introduces another layer of complexity. While offering advantages in stability and slow release of the corresponding boronic acid, their unique properties require careful consideration of reaction conditions to achieve optimal results.[3]
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
Troubleshooting Guide: Low Yields and Reaction Failures
Question 1: My Suzuki coupling reaction with this compound is resulting in a very low yield or no product at all. What are the most likely causes?
Answer:
Low or no yield in a Suzuki coupling with a MIDA boronate is a common issue that can often be traced back to a few key factors. MIDA boronates are designed to be stable and require specific conditions for the slow release of the active boronic acid species. Let's break down the potential culprits:
-
Inadequate Hydrolysis of the MIDA Boronate: The MIDA protecting group needs to be hydrolyzed for the transmetalation step to occur efficiently.[4][5] This hydrolysis is base-mediated and highly dependent on the choice of base and the presence of water.[6] If the hydrolysis is too slow or incomplete, the concentration of the active boronic acid will be insufficient, leading to a stalled reaction.
-
Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction. Its activity can be compromised by impurities, improper handling (exposure to oxygen), or the formation of inactive palladium black.[1] The choice of ligand is also critical for stabilizing the catalyst and promoting the key steps of the catalytic cycle.[1][2]
-
Suboptimal Base Selection: The base plays a dual role: it facilitates the hydrolysis of the MIDA boronate and participates in the transmetalation step.[7] An inappropriate base can lead to poor hydrolysis, side reactions, or even catalyst deactivation.[3]
-
Protodeborylation of the Alkynyl Boronate: Alkynyl boronic acids, once released from the MIDA ester, can be susceptible to protodeborylation, where the C-B bond is cleaved by a proton source, leading to the formation of a terminal alkyne and boric acid. This is a significant pathway for yield loss.
Below is a workflow to systematically troubleshoot these issues.
Caption: A systematic workflow for troubleshooting low yields.
Question 2: How can I ensure efficient hydrolysis of the MIDA boronate without causing degradation of my starting materials or product?
Answer:
Achieving controlled, "slow-release" hydrolysis is key when working with MIDA boronates, especially for sensitive substrates like alkynes. The goal is to generate the boronic acid in situ at a rate that matches its consumption in the catalytic cycle, thereby minimizing its decomposition.
Key Considerations for MIDA Boronate Hydrolysis:
| Parameter | Recommendation | Rationale |
| Base Selection | Start with a moderately weak inorganic base like potassium phosphate (K₃PO₄). | Strong bases like NaOH can cause rapid, uncontrolled hydrolysis, leading to a high concentration of the unstable alkynyl boronic acid and promoting protodeborylation.[6] K₃PO₄ provides a milder, sustained release. |
| Water Content | Ensure the presence of a controlled amount of water in your solvent system. A common starting point is a 4:1 to 10:1 mixture of an organic solvent (e.g., THF, dioxane) and water. | Water is essential for the hydrolysis of the MIDA ester. Anhydrous conditions will prevent the reaction from proceeding as the MIDA boronate will remain inert.[5] |
| Temperature | Begin with moderate temperatures (e.g., 60-80 °C). | Higher temperatures can accelerate both the desired hydrolysis and undesired side reactions. It's a trade-off that often requires empirical optimization. |
Experimental Protocol for Optimizing Hydrolysis:
-
Set up a series of small-scale reactions in parallel.
-
Keep the catalyst, ligand, and coupling partners constant.
-
Vary the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and the solvent-to-water ratio.
-
Monitor the reactions by TLC or LC-MS at regular intervals to track the consumption of starting material and formation of the product.
-
Analyze the crude reaction mixture for byproducts, particularly the protodeborylated alkyne.
Question 3: My reaction is still sluggish. Could the palladium catalyst or ligand be the issue?
Answer:
Absolutely. The catalyst system is a critical variable. For challenging substrates, a simple Pd(PPh₃)₄ may not be sufficient. The ligand's electronic and steric properties play a crucial role in promoting the key steps of oxidative addition and reductive elimination.[2]
Optimizing the Catalyst System:
| Component | Recommendation | Rationale |
| Palladium Pre-catalyst | Use a stable, air-insensitive Pd(II) pre-catalyst that is readily reduced to the active Pd(0) species in situ. Examples include Pd(OAc)₂ and PEPPSI-type catalysts. | These are often more reliable and easier to handle than Pd(0) sources like Pd₂(dba)₃, which can be prone to decomposition.[1] |
| Ligand Selection | Screen a panel of phosphine ligands with varying steric bulk and electron-donating ability. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective for challenging couplings. | Electron-rich and bulky ligands can accelerate both oxidative addition and reductive elimination, which are often the rate-limiting steps in the catalytic cycle.[2] |
Ligand Screening Protocol:
-
Utilize a high-throughput screening platform or set up a parallel array of reactions in vials.
-
Use a consistent set of reaction conditions (base, solvent, temperature) that you have initially optimized.
-
In each vial, use a different phosphine ligand with your chosen palladium pre-catalyst.
-
Analyze the results to identify the ligand that provides the highest conversion to the desired product.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: Can I use organic bases for the coupling of MIDA boronates?
While inorganic bases are more common, some studies have shown success with organic bases like triethylamine, particularly in aqueous micellar systems.[3][8] However, for the specific substrate , inorganic bases that facilitate controlled hydrolysis are generally the preferred starting point. Some organic bases can be completely ineffective.[3][8]
Q2: What are common side reactions to look out for besides protodeborylation?
Homocoupling of the aryl halide or the boronic acid can be a significant side reaction, especially if the catalyst system is not optimal or if oxygen is present in the reaction mixture.[1] Dehalogenation of the aryl halide is another possible side reaction.[1]
Q3: Is it necessary to rigorously degas the reaction mixture?
Yes. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote homocoupling side reactions.[1] It is crucial to degas the solvent and purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
Q4: Can additives improve the reaction yield?
In some challenging Suzuki couplings, particularly with heteroaryl substrates, the addition of copper(I) salts has been shown to improve yields.[9] This is thought to proceed through a pre-transmetalation step with copper. Silver salts have also been used to accelerate transmetalation.[5] However, these should be considered as a secondary optimization step after the primary parameters (base, ligand, solvent) have been explored.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Gallou, F., et al. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. (2013). Journal of the American Chemical Society. Available from: [Link]
-
Gallou, F., et al. Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. (2013). Journal of the American Chemical Society. Available from: [Link]
-
Denmark, S. E., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2016). Journal of the American Chemical Society. Available from: [Link]
-
Lennox, A. J. J. & Lloyd-Jones, G. C. Boron Reagent Activation in Suzuki–Miyaura Coupling. (2014). In Boronic Acids (pp. 259-288). Royal Society of Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Lennox, A. J. J. & Lloyd-Jones, G. C. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (2012). ResearchGate. Available from: [Link]
-
Lennox, A. J. J. & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. (2014). Chemical Society Reviews. Available from: [Link]
-
Yokoyama, A., et al. MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. (2020). Macromolecules. Available from: [Link]
-
Nykaza, T. V., et al. MIDA boronates are hydrolysed fast and slow by two different mechanisms. (2018). Nature Chemistry. Available from: [Link]
-
Ye, F., et al. Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates. (2014). Organic Letters. Available from: [Link]
-
Sultan, D. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. Available from: [Link]
-
Handa, S., et al. A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. (2017). Organic Letters. Available from: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
side reactions of ethynyl MIDA boronate in cross-coupling reactions
Answering the user's request.## Ethynyl MIDA Boronate Cross-Coupling: Technical Support Center
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for ethynyl MIDA boronate applications in cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique properties of N-methyliminodiacetic acid (MIDA) boronates in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the causality behind the challenges you may encounter. This resource is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to directly address the practical issues that arise in the lab.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of ethynyl MIDA boronate chemistry. Understanding these principles is the first step to effective troubleshooting.
Question: Why should I use an ethynyl MIDA boronate instead of the corresponding ethynyl boronic acid or another boronate ester (e.g., pinacol)?
Answer: The primary advantage of the MIDA ligand lies in its ability to reversibly protect the boronic acid.[1] Ethynyl boronic acid itself is notoriously unstable and prone to rapid decomposition through pathways like protodeborylation and polymerization. While pinacol esters offer more stability than the free boronic acid, they can be sluggish in cross-coupling reactions and their cleavage requires harsh conditions.[2]
The MIDA ligand transforms the boron center from a reactive, sp²-hybridized state to a stable, sp³-hybridized boronate which is unreactive under standard anhydrous cross-coupling conditions.[3] This sp³ hybridization effectively "hides" the vacant p-orbital required for transmetalation in the Suzuki-Miyaura catalytic cycle.[1][2] The MIDA boronate is robust, often a free-flowing crystalline solid that is stable to air, moisture, and silica gel chromatography.[4][5] However, the protection is easily reversed under mild aqueous basic conditions, releasing the active boronic acid in situ.[3][6] This controlled release is the key to minimizing side reactions.[1][7]
Part 2: Troubleshooting Guide - Common Side Reactions & Solutions
This section tackles the most common problems encountered during cross-coupling reactions with ethynyl MIDA boronate. Each issue is presented in a question-and-answer format.
Question 1: My reaction yield is low, and I've isolated a significant amount of terminal alkyne (protodeborylated starting material). What is causing this?
Answer: This is the most common side reaction, known as protodeborylation . It occurs when the MIDA boronate is deprotected to the boronic acid, which then reacts with a proton source (like water or alcohol) to cleave the C-B bond before it can participate in the desired cross-coupling.
Plausible Causes & Mechanistic Insight:
-
Premature Deprotection: The rate of MIDA ligand hydrolysis is faster than the rate of cross-coupling. This creates a high concentration of the unstable ethynyl boronic acid, which is then susceptible to decomposition.
-
Inappropriate Base/Conditions: Strong, aqueous bases like NaOH can cause rapid, almost instantaneous deprotection.[8] If the catalytic cycle is slow, the liberated boronic acid will simply decompose.
-
Excess Water or Protic Solvents: Prolonged exposure to aqueous or alcoholic solvents, especially with heat and base, accelerates MIDA hydrolysis and provides a ready source of protons for the subsequent protodeborylation.[2]
Troubleshooting Workflow:
Solution: Implement "Slow-Release" Conditions
The key is to synchronize the rate of boronic acid generation with its consumption by the palladium catalyst. This is achieved by using a milder base that facilitates slow, continuous hydrolysis of the MIDA boronate over the course of the reaction.[8]
| Parameter | Rapid Deprotection (Problematic) | Slow-Release (Optimized) | Rationale |
| Base | 1 M NaOH (aq), KOH | K₃PO₄, Cs₂CO₃, NaHCO₃ | Weaker bases slow the rate of MIDA hydrolysis, preventing a buildup of unstable boronic acid.[8] |
| Solvent | THF/H₂O (1:1) | Dioxane/H₂O (5:1 to 10:1), Toluene | Reducing the water content slows hydrolysis. Dioxane is often superior for Suzuki couplings.[8] |
| Temperature | 80-100 °C | 23-80 °C | The release rate can be tuned with temperature; start lower and adjust as needed.[8] |
See Part 3 for a detailed experimental protocol on Slow-Release Cross-Coupling.
Question 2: I am observing a significant byproduct with a mass corresponding to double my starting material (homocoupling). How can I suppress this?
Answer: This side reaction is the palladium-catalyzed homocoupling (dimerization) of your ethynyl MIDA boronate, leading to a 1,3-diyne byproduct.
Plausible Causes & Mechanistic Insight:
-
Oxidative Homocoupling: This can occur under Glaser-type conditions if oxygen is not rigorously excluded and a copper co-catalyst is present or used in a previous step (e.g., Sonogashira).
-
Reductive-Elimination from a Di-alkynylpalladium(II) Intermediate: More common in Suzuki-type reactions, this happens when two molecules of the ethynyl boronic acid transmetalate to the palladium center, followed by reductive elimination. This pathway is favored when the concentration of the aryl/vinyl halide is low or the rate of its oxidative addition is slow.
-
High Concentration of Active Boronic Acid: Similar to protodeborylation, rapid deprotection of the MIDA boronate increases the concentration of the active coupling partner, making dimerization statistically more likely.[1]
Solutions:
-
Ensure Rigorous Degassing: Thoroughly degas your reaction mixture (e.g., via 3-5 freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) to minimize oxygen, which can promote side reactions.
-
Optimize Reaction Stoichiometry: Use a slight excess of the aryl/vinyl halide (1.1-1.2 equivalents) to ensure the palladium catalyst is more likely to react with it after oxidative addition.
-
Adopt Slow-Release Conditions: By keeping the instantaneous concentration of the active ethynyl boronic acid low, you minimize the chance of two molecules reaching the palladium center simultaneously.[1][7] This is often the most effective solution.
-
Ligand Choice: Ensure you are using a suitable phosphine ligand (e.g., SPhos, XPhos) that promotes a high rate of reductive elimination for the desired cross-coupled product over the homocoupled product.
Question 3: My MIDA boronate appears to be decomposing on the silica gel column during purification. Is this expected?
Answer: While MIDA boronates are generally compatible with silica gel chromatography, they are not completely inert under all conditions.[2][4][6] Decomposition can occur, especially with prolonged exposure.
Plausible Causes & Mechanistic Insight:
-
Hydrolysis on Silica: Standard silica gel has a surface coated with acidic silanol (Si-OH) groups and is hydrated. This acidic, protic environment can slowly hydrolyze the MIDA group.
-
Reactive Eluents: The use of alcoholic co-solvents (e.g., methanol) in the eluent can cause transesterification or solvolysis of the MIDA boronate, especially if left on the column for an extended period.[2] Dichloromethane/methanol mixtures are noted to cause some decomposition.[2]
Solutions & Best Practices:
-
Minimize Contact Time: Perform flash chromatography as quickly as possible. Do not let the compound sit on the column.
-
Use a Non-Polar to Polar Gradient: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase polarity. MIDA boronates often require a polar eluent like pure THF for elution.[6]
-
Neutralize Silica Gel: For particularly sensitive substrates, you can pre-treat the silica gel by flushing the column with your eluent containing a small amount of a non-nucleophilic base like triethylamine (~1% v/v), then flushing with the pure eluent before loading your sample.
-
Avoid Alcoholic Solvents: If possible, avoid methanol or ethanol in your eluent for preparative chromatography.[2] If they are necessary for solubility or elution, use them sparingly and work quickly.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Slow-Release Suzuki-Miyaura Cross-Coupling
This protocol is designed to minimize protodeborylation and homocoupling of sensitive substrates like ethynyl MIDA boronate.
Materials:
-
Ethynyl MIDA boronate (1.0 equiv)
-
Aryl/Vinyl Halide (1.1 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base: Anhydrous K₃PO₄ (3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Deionized Water
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the ethynyl MIDA boronate, aryl/vinyl halide, palladium catalyst, ligand, and K₃PO₄.
-
Atmosphere Control: Seal the vessel with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed deionized water to achieve a final solvent ratio of approximately 5:1 to 10:1 (dioxane:water). The total concentration should be around 0.1 M with respect to the limiting reagent.
-
Degassing (Critical Step): Subject the heterogeneous mixture to 3 cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (start with 60-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer and extract it two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, following the best practices outlined in Question 3.
References
-
Ethynyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis. ResearchGate.[Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health.[Link]
-
MIDA boronate. Chem-Station Int. Ed.[Link]
-
Recent advances in the synthesis and reactivity of MIDA boronates. Royal Society of Chemistry.[Link]
-
Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. ACS Publications.[Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry.[Link]
-
Organic Syntheses Procedure. Organic Syntheses.[Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
Sources
- 1. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione Reactions
Welcome to the technical support center for the purification of reaction products involving 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this and related N-methyliminodiacetic acid (MIDA) boronates.
MIDA boronates are valued for their stability and versatility in organic synthesis, serving as robust building blocks in complex molecular construction.[1] The compound this compound, a specific MIDA boronate, offers unique reactivity due to its ethynyl group. However, the success of subsequent synthetic steps hinges on the purity of this intermediate. This guide provides a structured approach to troubleshooting and optimizing purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key stability characteristics of this compound that I should be aware of during purification?
A1: this compound, like most MIDA boronates, exhibits remarkable stability, which is a significant advantage for purification. Key characteristics include:
-
Air and Moisture Tolerance: These compounds are generally stable to air and moisture, allowing them to be handled on the benchtop as free-flowing crystalline solids.[2][3]
-
Chromatographic Stability: MIDA boronates are compatible with silica gel chromatography, a common and effective method for their purification.[4][5][6]
-
Thermal Stability: They can withstand heating in many common anhydrous organic solvents up to 80 °C.[6]
However, it is crucial to be aware of their susceptibility to hydrolysis under certain conditions. Prolonged exposure to aqueous or alcoholic solvents, particularly in the presence of a base or with heating, can lead to the cleavage of the MIDA ligand to form the corresponding boronic acid.[4][7]
Q2: What are the recommended primary purification methods for products from reactions involving this compound?
A2: The two most effective and widely used purification methods are:
-
Silica Gel Column Chromatography: This is the most common method due to the general stability of MIDA boronates on silica gel.[4][5] It is highly effective for separating the desired product from unreacted starting materials and byproducts.
-
Recrystallization: MIDA boronates are often highly crystalline, making recrystallization an excellent method for obtaining high-purity material.[4][8] This technique is particularly useful for large-scale purifications.
The choice between these methods depends on the nature of the impurities and the scale of the reaction. Often, a combination of both (chromatography followed by recrystallization) is used to achieve the highest purity.
Q3: Can I use aqueous workup procedures during the purification of MIDA boronates?
A3: Yes, MIDA boronates are generally compatible with aqueous extractions. You can use water, brine, and even mild acidic solutions like aqueous HCl or NH₄Cl.[4] Remarkably, they can also tolerate saturated aqueous NaHCO₃ in the absence of alcoholic co-solvents.[5] However, it is important to avoid prolonged exposure to aqueous basic conditions (e.g., 1M NaOH), as this will intentionally hydrolyze the MIDA group to the boronic acid.[6][9]
Q4: What is the expected appearance of pure this compound?
A4: Pure MIDA boronates are typically white, free-flowing crystalline solids.[2][3][4] Any significant deviation from this, such as a colored or oily appearance, may indicate the presence of impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of products from reactions involving this compound.
Problem 1: Low Recovery of the Desired Product After Column Chromatography
| Potential Cause | Proposed Solution |
| Product is too polar and is retained on the silica gel. | - Increase the polarity of the eluent. A ternary eluent system of hexanes:EtOAc with up to 10% methanol can be effective for polar MIDA boronates.[4]- Acetic acid can also be used as a co-eluent in most solvent mixtures.[4] |
| Product is unstable on silica gel over long periods. | - Expedite the chromatography process. Use a wider column and a faster flow rate.- Consider using a less acidic grade of silica gel. |
| Inadvertent hydrolysis of the MIDA boronate on the column. | - Ensure the solvents used for chromatography are anhydrous.- Avoid using basic additives in the eluent unless intentionally trying to induce a reaction. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Proposed Solution |
| Incomplete reaction. | - Monitor the reaction progress by TLC or LCMS to ensure completion.- If the reaction has stalled, consider optimizing the reaction conditions (temperature, time, stoichiometry). |
| Co-elution of impurities with the product during chromatography. | - Optimize the eluent system for better separation. A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve resolution.- If impurities are of similar polarity, consider recrystallization as an alternative or subsequent purification step. |
| Formation of byproducts. | - Identify the byproducts if possible (e.g., by mass spectrometry).- Adjust reaction conditions to minimize byproduct formation (e.g., lower temperature, different catalyst). |
| Hydrolysis to the boronic acid during workup or purification. | - Minimize contact with water, especially under basic conditions.[4][7]- If an aqueous workup is necessary, perform it quickly and at a low temperature. |
Problem 3: Product Oiling Out or Failing to Crystallize During Recrystallization
| Potential Cause | Proposed Solution |
| Presence of impurities. | - The presence of even small amounts of impurities can inhibit crystallization. First, purify the crude product by column chromatography to remove the bulk of impurities.[5] |
| Inappropriate solvent system. | - Screen a variety of solvent systems. Good single solvents for MIDA boronates include ethyl acetate and acetone.[4]- For solvent/anti-solvent systems, consider combinations like acetonitrile:diethyl ether or ethyl acetate:diethyl ether.[4]- Vapor diffusion of a non-polar solvent (e.g., petroleum ether) into a solution of the MIDA boronate in a more polar solvent (e.g., acetone) can yield high-quality crystals.[4] |
| Supersaturation is too high, leading to rapid precipitation instead of crystallization. | - Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.- Reduce the initial concentration of the product in the solvent. |
Experimental Protocols and Workflows
General Workflow for Purification
The following diagram illustrates a general decision-making workflow for the purification of MIDA boronate reaction products.
Caption: Decision workflow for MIDA boronate purification.
Protocol 1: Purification by Silica Gel Chromatography
-
Preparation of the Crude Sample: After the reaction is complete, concentrate the crude mixture under reduced pressure to remove the solvent. If the residue is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If it is an oil, it can be loaded directly or pre-adsorbed onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased if a gradient elution is required. Monitor the fractions by TLC.
-
Collection and Concentration: Collect the fractions containing the pure product and combine them. Remove the solvent under reduced pressure to obtain the purified MIDA boronate.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude or partially purified product in a candidate solvent with heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a larger flask, dissolve the bulk of the material in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being filtered hot to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
References
-
Organic Syntheses. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-111. Retrieved from [Link]
-
Gillis, E. P., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. Retrieved from [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6716–6717. Retrieved from [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Retrieved from [Link]
-
Isbell, J., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(16), 5052. Retrieved from [Link]
-
Kumar, A., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(72), 9015-9030. Retrieved from [Link]
-
Li, J., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Retrieved from [Link]
-
Li, J., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(18), 7298–7303. Retrieved from [Link]
-
Coombs, J. R., et al. (2015). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature, 519(7543), 338–341. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione. PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. Organic Syntheses, 40, 60. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Organic Syntheses, 72, 18. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. PubChem. Retrieved from [Link]
-
Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione. PubChem. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ethynyl MIDA Boronate Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving ethynyl N-methyliminodiacetic acid (MIDA) boronates. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this powerful reaction, providing in-depth, field-tested insights to help you troubleshoot common issues and optimize your catalyst loading for maximum yield and purity.
Introduction: The Power and Challenge of Ethynyl MIDA Boronates
Ethynyl MIDA boronates are exceptionally versatile building blocks in modern organic synthesis.[1] The MIDA ligand confers remarkable stability, rendering the boronate an air-stable, often crystalline solid that is compatible with a wide range of reaction conditions and purification techniques like silica gel chromatography.[2][3] This stability, however, necessitates a carefully controlled in situ deprotection step, typically using a mild aqueous base, to slowly release the reactive boronic acid into the catalytic cycle.[2][3][4][5] This "slow-release" strategy is crucial for minimizing common side reactions like protodeboronation and homocoupling, which are particularly problematic for unstable organoboron species.[5]
Optimizing the palladium catalyst loading and reaction conditions is paramount to ensure that the rate of the desired cross-coupling significantly outpaces these undesired pathways. This guide provides a structured approach to diagnosing and solving problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why use a MIDA boronate instead of a standard boronic acid or pinacol ester for my ethynyl coupling partner?
A1: The primary advantage is stability. Ethynyl boronic acids are notoriously unstable and prone to decomposition. The MIDA ligand acts as a robust protecting group, shielding the Lewis acidic boron center.[5] This allows for easy handling, purification, and storage while preventing degradation on the benchtop.[2][3] The slow, controlled release of the boronic acid under basic conditions maintains a low concentration of the reactive species, which is key to suppressing side reactions and achieving high yields, especially with sensitive substrates.[5][6]
Q2: What is the fundamental role of the base in this reaction?
A2: The base has two critical functions. First, it facilitates the hydrolysis of the MIDA boronate to generate the active boronic acid, which can then be converted into a more nucleophilic boronate species.[2][7] Second, it participates in the transmetalation step of the Suzuki-Miyaura catalytic cycle, which involves the transfer of the ethynyl group from boron to the palladium center.[8][9] The choice and amount of base are critical variables that control the rate of boronic acid release and the overall catalytic turnover.
Q3: Can I use any palladium catalyst for this coupling?
A3: While many palladium sources can theoretically work, high-activity catalysts are often required to ensure the cross-coupling is efficient. Modern palladium precatalysts, particularly those incorporating bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), are highly effective.[6][10] These catalysts generate the active Pd(0) species rapidly and facilitate the oxidative addition and reductive elimination steps, which is crucial for coupling with challenging partners like aryl chlorides.[6][10][11]
Troubleshooting Guide: A Symptom-Based Approach
Issue 1: Low or No Product Yield
You've run the reaction and your TLC/LC-MS analysis shows primarily unreacted starting materials.
Q: My reaction isn't working. Where do I start?
A: Begin by verifying the integrity of your reagents and the reaction setup. Low yield is often traced back to one of four key areas: catalyst activity, MIDA deprotection, reagent quality, or reaction conditions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low-yield reactions.
Q: How can I tell if my catalyst is the problem?
A: Catalyst inactivity is a frequent culprit.
-
Cause (Catalyst Oxidation): The active Pd(0) species is sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel can lead to oxidation and catalyst death.
-
Solution: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Cause (Precatalyst Activation Failure): Some palladium precatalysts require specific conditions (e.g., high temperatures) to generate the active Pd(0) catalyst.[6] If your reaction temperature is too low, the catalyst may not even enter the cycle.
Q: My catalyst is fine. Why might the MIDA boronate not be reacting?
A: Ineffective deprotection means the active boronic acid is not being generated.
-
Cause (Incorrect Base): The hydrolysis of the MIDA boronate is base-mediated. Weak or sterically hindered bases may be too slow to deprotect the MIDA group effectively.[6] Similarly, inorganic bases with poor solubility in the reaction medium (e.g., K2CO3 in pure THF) will also lead to failure.[12]
-
Solution: Use a sufficiently strong and soluble base. Tripotassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are common and effective choices. Ensure a sufficient amount of water is present as a co-solvent to facilitate both base dissolution and hydrolysis.
-
-
Cause (Solvent System): MIDA hydrolysis requires water. Running the reaction under strictly anhydrous conditions will prevent deprotection and shut down the reaction.[4]
-
Solution: While MIDA boronates are stable to anhydrous cross-coupling conditions, their use in a productive Suzuki coupling requires water for deprotection.[4][9] Use a mixed solvent system, such as THF/water or Dioxane/water. The proportion of water can be optimized, but a 10:1 to 4:1 organic/aqueous ratio is a good starting point.
-
Issue 2: Significant Side Product Formation
Your reaction works, but you observe significant amounts of homocoupled product (ethynyl-ethynyl) or protodeboronated starting material.
Q: I'm getting a lot of homocoupling of my ethynyl MIDA boronate. Why?
A: Homocoupling is often a sign that the Pd(II) precatalyst is being reduced by the organoboron reagent instead of by other pathways, or that the reaction conditions favor this side reaction.[9]
-
Cause (High Oxygen Levels): The presence of oxygen can facilitate the Pd(II)-mediated homocoupling pathway.[9]
-
Solution: As with low-yield issues, rigorous degassing is critical. Removing oxygen minimizes this unwanted side reaction.
-
-
Cause (Slow Oxidative Addition): If the oxidative addition of the aryl halide to the Pd(0) center is slow, the catalyst may react with another molecule of the boronate instead. This is particularly common with less reactive electrophiles like aryl chlorides.
Q: My main byproduct is the protodeboronated alkyne. How can I prevent this?
A: Protodeboronation occurs when the ethynyl boronic acid reacts with a proton source (like water) instead of transmetalating to the palladium center. This means the rate of deprotection is outpacing the rate of cross-coupling.
-
Cause (Base is Too Strong / Too Much Water): Excessively harsh basic conditions or a high concentration of water can lead to rapid hydrolysis of the MIDA boronate, generating a high concentration of the unstable ethynyl boronic acid, which then decomposes.
-
Solution: Modulate the rate of MIDA hydrolysis. Try using a weaker base (e.g., K₂CO₃ instead of K₃PO₄) or reducing the amount of water in your solvent system.[6] The goal is to match the rate of boronic acid generation to the rate of its consumption by the palladium catalyst.
-
-
Cause (Catalyst Loading is Too Low): If there isn't enough active catalyst to quickly engage the released boronic acid, it will have more time to undergo protodeboronation.
Key Factors Influencing Catalyst Efficiency
Caption: Core parameters for optimizing catalyst performance.
Reference Tables for Optimization
Table 1: Recommended Starting Catalyst Loading
| Electrophile Partner | Palladium Precatalyst | Ligand Type | Typical Loading (mol %) | Notes |
| Aryl Iodide | Pd₂(dba)₃ | SPhos / XPhos | 1 - 2 % | Generally highly reactive, lower loadings are often sufficient. |
| Aryl Bromide | G3-Pd Precatalysts | Buchwald Biaryl | 2 - 4 % | The standard for many couplings.[6] |
| Aryl Chloride | G4-Pd Precatalysts | Buchwald Biaryl | 3 - 5 % | Requires a highly active catalyst system for efficient oxidative addition.[11][12][13] |
| Aryl Tosylate | Pd(OAc)₂ | RuPhos / cataCXium A | 3 - 5 % | Similar reactivity to aryl chlorides, requires electron-rich, bulky ligands.[10] |
Note: dba = dibenzylideneacetone. G3/G4 precatalysts are commercially available palladium sources with integrated biaryl phosphine ligands.
Table 2: Common Bases and Solvents
| Base | pKa of Conj. Acid | Common Solvents | Characteristics & Best Use Case |
| K₃PO₄ | ~12.3 | THF/H₂O, Dioxane/H₂O | Strong, effective base for MIDA deprotection. A reliable starting point for most couplings. |
| Cs₂CO₃ | ~10.3 | THF/H₂O, DMF | Highly soluble and effective, often used for difficult couplings. Can be used in ligand-free systems.[14] |
| K₂CO₃ | ~10.3 | THF/H₂O, Acetonitrile | A weaker base. Can be useful for substrates prone to protodeboronation to slow MIDA hydrolysis.[6][12] |
| Et₃N | ~10.7 | DMF, Acetonitrile | Organic base, sometimes used in anhydrous or nearly anhydrous conditions. May be less effective for MIDA hydrolysis.[12] |
Key Experimental Protocols
Protocol 1: General Procedure for Ethynyl MIDA Boronate Coupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of an ethynyl MIDA boronate with an aryl bromide.
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), ethynyl MIDA boronate (1.1-1.2 equiv), and the chosen base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %).
-
Solvent Addition: Add the degassed organic solvent (e.g., THF, to achieve ~0.1 M concentration) followed by degassed water (e.g., a 5:1 THF:H₂O ratio).
-
Degassing (Optional but Recommended): If reagents were added in the open air, seal the vial and sparge the solution with Argon or N₂ for 5-10 minutes.
-
Reaction: Place the sealed vial in a preheated heating block (e.g., 80 °C) and stir vigorously for the allotted time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Screening for Optimal Catalyst Loading
When optimizing a new transformation, it is crucial to determine the lowest effective catalyst loading to save cost and minimize palladium contamination in the final product.
-
Setup: Prepare 4 identical reaction vials (Vial A, B, C, D) with the same amounts of aryl halide (1.0 equiv), ethynyl MIDA boronate (1.2 equiv), base (3.0 equiv), and solvent as described in Protocol 1.
-
Variable Loading: Add the palladium precatalyst at different loadings to each vial:
-
Vial A: 5 mol %
-
Vial B: 2 mol %
-
Vial C: 1 mol %
-
Vial D: 0.5 mol %
-
-
Execution: Run all reactions side-by-side under identical conditions (temperature, stir rate, time).
-
Analysis: After a set time (e.g., 6 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or ¹H NMR (using an internal standard) to determine the conversion percentage.
References
-
Lee, C. H. M., et al. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Gallou, F., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Gevorgyan, V., et al. (2012). Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates. Organic Letters. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. (n.d.). Ethynyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis. Request PDF. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. Retrieved from [Link]
-
Guo, C.-C., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis. Available at: [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. Available at: [Link]
-
Buchwald, S. L., & Fors, B. P. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Sharma, S., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules. Available at: [Link]
-
Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
Sources
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- 3. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
effect of solvent on the stability and reactivity of 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Technical Support Center: 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to support researchers, chemists, and drug development professionals in their experimental work. The unique properties of this N-methyliminodiacetic acid (MIDA) boronate ester make it an exceptionally stable and versatile reagent for introducing the ethynyl moiety, yet its effective use requires a nuanced understanding of its behavior, particularly concerning solvent choice and reaction conditions.
Section 1: Stability and Handling FAQs
This section addresses the most common questions regarding the stability, storage, and handling of ethynyl MIDA boronate. Proper handling is the first step toward a successful experiment.
Question 1: What are the ideal storage conditions for this reagent?
Answer: this compound is a crystalline solid that is indefinitely stable when stored on the benchtop under air.[1][2] Unlike its corresponding free boronic acid, which is prone to decomposition via pathways like protodeboronation and oxidation, the MIDA ligand protects the boron center, conferring remarkable stability.[1] For long-term storage (>1 year), we recommend keeping the reagent in a desiccator at room temperature to protect it from ambient moisture.
Question 2: How does solvent choice impact the stability of the MIDA boronate? I've noticed variability in my results.
Answer: This is a critical point. The stability of the MIDA boronate is highly dependent on the solvent system. The MIDA group is a protecting group that is cleaved by hydrolysis, a reaction that requires water.[2]
-
Aprotic Solvents: The reagent is highly stable in common anhydrous aprotic solvents such as Tetrahydrofuran (THF), dioxane, toluene, N,N-Dimethylformamide (DMF), and Dichloromethane (DCM).[2] Reactions can be run in these solvents for extended periods without significant degradation.
-
Protic Solvents: Protic solvents, especially alcohols (e.g., methanol, ethanol), can lead to slow hydrolysis of the MIDA ester, particularly if trace amounts of water, acid, or base are present.[2] It is advisable to avoid leaving the reagent in alcoholic solutions for more than an hour.[2]
-
Aqueous Conditions: Prolonged exposure to aqueous conditions will lead to hydrolysis.[2] This process is accelerated by heat and, most significantly, by base.[2] Interestingly, the reagent shows good stability during standard aqueous workups with neutral water, brine, and even some aqueous acids (e.g., aq. HCl, aq. NH4Cl).[2] It can also tolerate saturated aqueous NaHCO3 in the absence of alcoholic co-solvents.[2]
The causality is the requirement for water to hydrolyze the ester bonds of the MIDA ligand. In anhydrous aprotic solvents, this pathway is suppressed.
Table 1: Solvent Compatibility and Stability Guide
| Solvent Class | Examples | Recommended Use | Cautions & Mechanistic Insight |
| Aprotic Polar | THF, Dioxane, DMF, Acetonitrile | Ideal for anhydrous reactions (e.g., cross-coupling).[2] | Excellent stability. The lack of acidic protons and water prevents hydrolysis of the MIDA ligand. |
| Aprotic Non-Polar | Toluene, Hexanes | Suitable for reactions and chromatography. | Excellent stability. |
| Halogenated | Dichloromethane (DCM), Chloroform | Good for reactions and workups. | Generally stable, but avoid DCM/Methanol mixtures for preparative chromatography as it can promote decomposition.[2] |
| Protic (Alcohols) | Methanol, Ethanol | Use with caution as a co-solvent; avoid for storage. | Can facilitate slow hydrolysis (solvolysis), especially with heat or catalysts. Do not let stand for >1 hour.[2] |
| Aqueous (Basic) | aq. NaOH, aq. K3PO4, aq. NaHCO3 | Required for Deprotection. Used to release the active boronic acid in situ for reactions.[1] | Hydrolysis is rapid and intended. The base activates water for nucleophilic attack on the boron or carbonyl groups.[3] |
| Aqueous (Neutral/Acidic) | Water, Brine, aq. HCl | Acceptable for brief exposure during extractive workups.[2] | Hydrolysis is significantly slower than under basic conditions.[3] |
Section 2: Reaction Troubleshooting Guide (Suzuki-Miyaura Coupling)
The primary application of this reagent is in palladium-catalyzed cross-coupling reactions. Success hinges on the controlled in situ deprotection to generate the reactive ethynylboronic acid.
Question 3: My Suzuki-Miyaura coupling reaction has stalled or shows very low yield. What is the most likely cause?
Answer: This is a frequent issue and almost always relates to the deprotection (hydrolysis) step. The MIDA boronate itself is unreactive in anhydrous cross-coupling conditions.[1] For the reaction to proceed, the MIDA ligand must be hydrolyzed to free the boronic acid for transmetalation with the palladium catalyst.[4]
Potential Causes & Solutions:
-
Insufficient Water: The reaction requires a certain amount of water to facilitate hydrolysis. While some anhydrous conditions are used for iterative couplings, standard Suzuki reactions need water. Ensure your solvent system contains water (e.g., THF/water mixture) or that your base is aqueous.
-
Ineffective Base: A mild aqueous base is required. 1 M NaOH is effective for rapid hydrolysis.[1] However, for sensitive substrates, the free ethynylboronic acid can be unstable. In these cases, a "slow-release" approach using a milder base like aqueous K3PO4 is superior.[1] This strategy maintains a low, steady concentration of the active boronic acid, preventing its decomposition while still allowing the cross-coupling to proceed efficiently.[1][5]
-
Phase Separation Issues: With very non-polar substrates and solvents, the aqueous base may not mix sufficiently with the organic phase where the MIDA boronate resides. This can dramatically slow down hydrolysis.[6] Using a co-solvent like THF or dioxane, which is miscible with both water and organic solvents, is crucial to ensure the phases can interact.[2]
-
Catalyst or Ligand Degradation: Ensure your palladium source and ligands are active and that the reaction is properly degassed to remove oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[4]
Sources
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
compatibility of 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione with sensitive functional groups
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, hereafter referred to as Ethynyl MIDA Boronate. This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile reagent in their synthetic workflows. As a stable, solid precursor to the otherwise unstable ethynyl boronic acid, Ethynyl MIDA Boronate offers significant advantages in handling and reactivity control.[1][2][3]
The core principle behind the utility of MIDA boronates is the temporary protection of the boronic acid's reactive, vacant p-orbital.[4][5] Chelation of the boron atom with the trivalent N-methyliminodiacetic acid (MIDA) ligand rehybridizes the boron center to a tetrahedral, sp³-hybridized state.[6] This renders the boronate significantly less reactive and stable to a wide range of reaction conditions, including silica gel chromatography and long-term benchtop storage under air.[2][3][4][5][6][7] The boronic acid can then be unmasked when needed using mild aqueous base, enabling its participation in reactions like the Suzuki-Miyaura cross-coupling.[2][6][7]
This guide provides in-depth answers to frequently asked questions and troubleshooting advice to help you navigate the use of Ethynyl MIDA Boronate with various sensitive functional groups.
Frequently Asked Questions (FAQs)
General Properties & Handling
Q1: How should I store Ethynyl MIDA Boronate?
A1: Ethynyl MIDA Boronate is a crystalline solid that is indefinitely stable when stored on the benchtop under air.[2][3][6] For long-term storage, it is recommended to keep it in a tightly sealed container at room temperature in a dry environment. Unlike many other boronic acids, it does not require refrigeration or storage under an inert atmosphere.[1]
Q2: Is Ethynyl MIDA Boronate compatible with silica gel chromatography?
A2: Yes, one of the key advantages of MIDA boronates is their exceptional stability to silica gel chromatography.[2][4][5] This allows for the purification of intermediates containing the MIDA boronate moiety without decomposition. A unique property is their binary affinity for silica gel; they are often immobile in eluents like diethyl ether but can be rapidly eluted with tetrahydrofuran (THF), which can be exploited for "catch-and-release" purification strategies.[8] However, prolonged exposure to eluents containing alcohols, such as methanol, should be avoided as it can lead to slow decomposition.[4]
Compatibility with Functional Groups
Q3: Can I use Ethynyl MIDA Boronate in a molecule that contains a free amine or alcohol?
A3: Generally, yes. The MIDA boronate group is compatible with a wide range of functional groups, including those with nucleophilic character like amines and alcohols, under neutral or anhydrous conditions.[4] However, there are important considerations:
-
Alcohols: While compatible, MIDA boronates should not be left in alcohol-containing solutions for extended periods (e.g., more than an hour), as this can lead to slow hydrolysis of the MIDA ligand.[4] This effect is accelerated by heat or the presence of a base.[4]
-
Amines: The MIDA boronate itself is stable. However, if the experimental conditions are basic, the amine could potentially act as a base and promote unwanted hydrolysis of the MIDA group, especially in the presence of water.
Q4: Is the MIDA boronate stable to acidic conditions?
A4: The MIDA boronate group exhibits remarkable stability to a wide range of acidic conditions.[4][9] It has been shown to be tolerant to aqueous acids like HCl and NH₄Cl during extractions.[4][7] It is even stable to very strong and oxidizing acidic conditions like Jones conditions (H₂SO₄/CrO₃) and triflic acid (TfOH), a stability not observed in other boronic acid derivatives like pinacol esters or trifluoroborate salts.[4][7]
Q5: What is the compatibility with carbonyl compounds like aldehydes and ketones?
A5: The MIDA boronate is fully compatible with aldehydes and ketones. For instance, a hydroxymethylphenyl MIDA boronate can be smoothly oxidized to the corresponding benzaldehyde using Swern conditions without affecting the MIDA group.[4] This allows for extensive synthetic manipulations on other parts of the molecule.
Q6: Can I perform reactions with strong nucleophiles or reducing agents?
A6: Caution is advised. MIDA boronates are generally incompatible with "hard" nucleophiles and strong reducing agents.[7][10] Reagents such as lithium aluminum hydride (LiAlH₄), diisobutylaluminium hydride (DIBAL), and tetra-n-butylammonium fluoride (TBAF) will likely cleave the MIDA group or lead to other undesired reactions.[7][10]
Reaction Conditions
Q7: Under what conditions is the MIDA boronate cleaved to release the boronic acid?
A7: The MIDA boronate is deprotected under mild aqueous basic conditions.[2][6][7] This can be achieved rapidly (within minutes at room temperature) using aqueous sodium hydroxide (e.g., 1M NaOH in THF).[6][7][9] Slower hydrolysis can be achieved with milder bases like sodium bicarbonate (NaHCO₃) in a protic solvent like methanol, or aqueous potassium phosphate (K₃PO₄) at elevated temperatures.[7][9] The deprotection mechanism is base-mediated and involves the rate-limiting attack of hydroxide at a MIDA carbonyl carbon.[9]
Q8: Why is my Suzuki-Miyaura reaction with Ethynyl MIDA Boronate not working under anhydrous conditions?
A8: This is the expected behavior and a key feature of MIDA boronates. The sp³-hybridized boron center is unreactive towards transmetalation under standard anhydrous cross-coupling conditions, even at temperatures up to 80°C.[6] For the reaction to proceed, the MIDA group must be cleaved in situ to generate the reactive sp²-hybridized boronic acid. This is typically achieved by using aqueous basic conditions (e.g., K₃PO₄ in a THF/water mixture). This "slow-release" mechanism is particularly advantageous for unstable boronic acids, like ethynyl boronic acid, as it keeps the concentration of the reactive species low, minimizing side reactions like protodeboronation.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield in Suzuki-Miyaura Coupling | Insufficient water in the reaction mixture. | The deprotection of the MIDA boronate requires water. Ensure your solvent system contains an aqueous phase (e.g., THF/water, Dioxane/water). |
| The base is not strong enough or is not aqueous. | Anhydrous bases like K₃PO₄ will not effectively promote MIDA deprotection.[9] Use an aqueous solution of a suitable base (e.g., NaOH, K₃PO₄, Cs₂CO₃). | |
| The temperature is too low for slow-release coupling. | For less reactive coupling partners, slow-release from MIDA may require elevated temperatures (e.g., 65-80 °C) to achieve a sufficient rate of boronic acid generation.[6] | |
| Decomposition of Starting Material | Prolonged exposure to protic solvents (alcohols) during workup or chromatography. | Minimize the time the MIDA boronate is in contact with alcoholic solvents.[4] If using alcohol in a chromatography eluent, do not let the compound sit on the column for extended periods. |
| Use of "hard" nucleophiles (e.g., TBAF for silyl deprotection). | The MIDA boronate is not stable to reagents like TBAF.[7][10] Choose an alternative deprotection strategy that is compatible (e.g., acid-catalyzed desilylation). | |
| Unexpected Hydrolysis of MIDA Boronate | Performing aqueous extractions with strongly basic solutions. | While stable to mild aqueous base for short periods, prolonged exposure, especially to strong bases like NaOH, will cause deprotection. Use neutral or acidic aqueous solutions (e.g., water, brine, aq. NH₄Cl) for workups whenever possible.[4][7] |
| Presence of base and an alcohol co-solvent. | Saturated aqueous NaHCO₃ is tolerated during workup, but not in the presence of an alcohol co-solvent, which accelerates hydrolysis.[7][10] Avoid this combination if you wish to retain the MIDA group. |
Experimental Protocols & Data
Data Summary: MIDA Boronate Compatibility
The following table summarizes the general compatibility of the MIDA boronate functional group with various reagents and conditions.
| Reagent Class | Examples | Compatibility | Notes |
| Strong Acids | Jones Reagent (H₂SO₄/CrO₃), TfOH | High | Uniquely stable compared to other boronic acid derivatives.[4][7] |
| Aqueous Acids | aq. HCl, aq. NH₄Cl | High | Tolerated during standard aqueous workups.[4][7] |
| Weak Bases | aq. NaHCO₃, aq. K₃PO₄ | Moderate | Can be used for slow deprotection, especially with heat or alcohol co-solvents.[7][9] Tolerated for short periods in workups without alcohols.[7][10] |
| Strong Bases | aq. NaOH | Low | Used for rapid deprotection (cleavage) of the MIDA group.[6][9] |
| Oxidizing Agents | Swern (Oxalyl chloride, DMSO, Et₃N), DDQ | High | Compatible with common oxidation protocols.[4] |
| Reducing Agents | LiAlH₄, DIBAL | Incompatible | These "hard" nucleophilic hydrides will cleave the MIDA group.[7][10] |
| Fluoride Sources | TBAF | Incompatible | Will cleave the MIDA group.[7][10] |
| Soft Nucleophiles | PPh₃/I₂ | High | Compatible with reactions like alcohol to iodide conversion.[7][10] |
| Chromatography | Silica Gel | High | Very stable. Avoid prolonged exposure to alcohol-containing eluents.[2][4] |
Protocol: Standard Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the in situ deprotection and coupling of Ethynyl MIDA Boronate with an aryl halide.
Caption: Standard workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
To a reaction vial, add Ethynyl MIDA Boronate (1.0 equiv.), the aryl halide partner (1.1 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., SPhos, 4-10 mol%).
-
Add the base (e.g., K₃PO₄, 3.0 equiv.) followed by the solvent system (e.g., THF and water, typically in a 4:1 to 10:1 ratio).
-
Seal the vial and purge with an inert gas (e.g., argon) for 5-10 minutes.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (typically 65-80 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Logical Diagram: The Role of MIDA in Controlled Reactivity
This diagram illustrates the core principle of MIDA boronate chemistry: masking and unmasking the boron's reactivity.
Caption: Reversible protection of boronic acid using MIDA.
References
-
Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]
-
MIDA boronate | Chem-Station Int. Ed. (2014). Chem-Station. [Link]
-
Lee, J. C., & Burke, M. D. (2015). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 7(2), 142–148. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480–6481. [Link]
-
Burke, M. D., & Gillis, E. P. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084-14085. [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. PMC. [Link]
-
Chen, P.-J., Kelly, A. M., Blair, D. J., & Burke, M. D. (2022). Preparation of MIDA anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-111. [Link]
Sources
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- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Large-Scale Synthesis: A Cost-Benefit Analysis of Ethynyl MIDA Boronate
For professionals in pharmaceutical development and large-scale chemical synthesis, the choice of building blocks is a critical decision point, balancing reactivity, stability, and cost. Organoboron reagents, particularly for Suzuki-Miyaura cross-coupling, are mainstays of modern synthesis. However, the inherent instability of many boronic acids presents significant challenges in process scale-up, leading to issues with storage, handling, and reaction reproducibility.
This guide provides an in-depth cost-benefit analysis of 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, commonly known as ethynyl MIDA boronate . We will objectively compare its performance, handling characteristics, and overall process economy against traditional alternatives, supported by experimental data and field-proven insights. The central thesis is that while the initial acquisition cost of MIDA boronates may be higher, their superior stability and process efficiency can lead to substantial downstream cost savings in large-scale operations.
The Challenge with Traditional Boronic Acids
Boronic acids are foundational to C-C bond formation, yet their utility in industrial settings is often hampered by their physicochemical properties. Many are prone to decomposition, particularly protodeboronation and oxidative degradation, making long-term storage difficult and requiring stringent handling under inert atmospheres.[1] Furthermore, their purification can be complex, and inconsistent reagent quality can lead to variable reaction yields, a critical issue in GMP (Good Manufacturing Practice) environments.
The N-methyliminodiacetic acid (MIDA) ligand was developed to address these shortcomings. By coordinating to the boron center, MIDA changes its hybridization from sp² to sp³, rendering it temporarily inert to cross-coupling conditions.[1] These MIDA boronates are typically free-flowing, crystalline solids that are remarkably stable to air and moisture and are compatible with standard silica gel chromatography.[2][3] The active boronic acid can be released in situ under mild aqueous basic conditions, ensuring its delivery at the precise moment of reaction.[1][3]
Ethynyl MIDA Boronate vs. Alternatives: A Head-to-Head Comparison
The ethynyl moiety is a versatile functional group, but its corresponding boronic acid is notoriously unstable. Here, we compare ethynyl MIDA boronate against two common alternatives: potassium ethynyltrifluoroborate and ethynylboronic acid pinacol ester.
Table 1: Comparison of Physicochemical and Handling Properties
| Property | Ethynyl MIDA Boronate | Potassium Ethynyltrifluoroborate | Ethynylboronic Acid Pinacol Ester |
| Physical Form | Crystalline, free-flowing solid[2] | Crystalline solid | Typically a liquid or low-melting solid |
| Air/Moisture Stability | Indefinitely stable on the benchtop[1][3] | Generally stable, crystalline solid | Prone to hydrolysis; requires inert atmosphere[4] |
| Storage Requirements | Standard laboratory conditions | Standard laboratory conditions | Inert atmosphere, often refrigerated |
| Purification | Compatible with standard silica gel chromatography[2] | Recrystallization; not amenable to silica gel | Can be challenging on silica gel due to potential degradation[4] |
| Handling | Weighable in air, non-hygroscopic | Weighable in air | Requires handling under inert gas |
The superior handling characteristics of MIDA boronates directly translate to reduced process complexity and cost. The elimination of strict inert atmosphere requirements simplifies reactor setup, reduces the consumption of inert gases, and minimizes the risk of batch failure due to accidental exposure to air or moisture.
Performance in Suzuki-Miyaura Cross-Coupling
To evaluate performance, we consider a model Suzuki-Miyaura reaction coupling the ethynyl group with a generic aryl bromide.
Experimental Workflow Comparison
The following diagram illustrates the typical workflows, highlighting the streamlined process enabled by the MIDA boronate.
Caption: Comparative workflows for Suzuki-Miyaura coupling.
The MIDA boronate workflow is operationally simpler, reducing both time and the need for specialized handling techniques. This simplification is a significant advantage in a large-scale manufacturing environment.
Table 2: Comparative Performance Data (Illustrative)
| Parameter | Ethynyl MIDA Boronate | Potassium Ethynyltrifluoroborate | Ethynylboronic Acid Pinacol Ester |
| Typical Yield | >90% | 75-90% | 70-85% |
| Key Side Product | Minimal | Protodeboronation | Protodeboronation, hydrolysis byproducts |
| Reaction Conditions | Mild aqueous base (e.g., K₃PO₄)[5] | Requires specific fluoride source or strong base | Anhydrous conditions, strong base (e.g., alkoxide) |
| Reproducibility | High | Moderate to High | Moderate (sensitive to moisture) |
| Catalyst Loading | Typically lower due to clean reaction profile | Can be higher | Variable |
The slow, controlled release of the boronic acid from the MIDA adduct under reaction conditions often leads to cleaner reactions and higher yields, especially with sensitive substrates.[1][6] This minimizes the formation of impurities that can complicate downstream processing.
The Core Cost-Benefit Analysis
The decision to use a premium reagent like ethynyl MIDA boronate hinges on a holistic view of process costs.
Caption: Relationship between MIDA boronate use and process costs.
Table 3: Detailed Cost-Benefit Breakdown
| Cost Factor | Traditional Boron Reagents (Pinacol Esters, etc.) | Ethynyl MIDA Boronate | Financial Implication of Using MIDA Boronate |
| Direct Cost | Lower initial purchase price per mole. | Higher initial purchase price per mole.[7] | Negative. Higher upfront investment. |
| Process Costs | |||
| Stability/Storage | Requires inert atmosphere, potential refrigeration. Cost of N₂/Ar, specialized equipment, and potential for expired/degraded material. | Stored on the benchtop.[2][3] | Positive. Lower infrastructure and waste costs. |
| Purification | Often requires specialized chromatography (e.g., neutral alumina), more solvent, and longer run times.[4] | Standard, cost-effective silica gel chromatography. | Positive. Reduced solvent consumption and faster purification cycles. |
| Labor/Time | More complex, time-consuming handling procedures (Schlenk lines, glove boxes). | Simple, open-atmosphere weighing and setup. | Positive. Significant savings in operator time and increased plant capacity. |
| Waste Disposal | Often requires anhydrous, and sometimes less desirable, organic solvents (e.g., 1,4-dioxane, THF).[8] | Can be run in water, a green solvent, reducing organic waste.[6] | Positive. Lower costs for solvent waste disposal. |
| Yield & Quality | Yields can be variable; higher levels of impurities require re-processing or more intensive purification. | Higher, more reproducible yields with fewer byproducts.[1] | Positive. Higher throughput, lower cost-of-goods, and reduced risk of batch rejection. |
| Overall | Lower Upfront Cost, Higher Hidden Process Costs | Higher Upfront Cost, Lower Overall Process Costs | Highly Favorable for Large-Scale, Multi-Batch Campaigns |
The economic advantage of MIDA boronates becomes most apparent in multi-kilogram and pilot-plant scale synthesis. The reliability and simplified processing de-risk the entire manufacturing campaign, where the cost of a single failed batch can far exceed the initial investment in a premium reagent.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol provides a representative procedure for the cross-coupling of ethynyl MIDA boronate with an aryl bromide.
Objective: To synthesize 1-bromo-4-phenylethynyl-benzene.
Materials:
-
Ethynyl MIDA boronate (1.0 eq)
-
1,4-Dibromobenzene (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (3.0 eq)
-
1,4-Dioxane / H₂O (4:1 v/v)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add ethynyl MIDA boronate, 1,4-dibromobenzene, Pd(PPh₃)₄, and K₃PO₄.
-
Causality Note: The reagents can be weighed and added in the open air due to the stability of the MIDA boronate, a significant operational advantage.[1][3]
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the 1,4-dioxane/H₂O solvent mixture via syringe.
-
Causality Note: The aqueous base (K₃PO₄ in water) is essential for the slow hydrolysis of the MIDA group, which gradually releases the active ethynylboronic acid for the catalytic cycle.[1][6] This controlled release minimizes side reactions like homocoupling.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Self-Validation: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The compatibility of MIDA boronates and the final product with silica gel ensures a straightforward and efficient purification.[2]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm identity and purity.
Conclusion and Recommendation
For researchers and drug development professionals planning large-scale synthetic campaigns, This compound represents a strategic investment. While its initial price is higher than that of traditional boronic acid derivatives, the cost-benefit analysis clearly demonstrates its value in reducing overall process costs.
The advantages are multifaceted:
-
Operational Simplicity: Eliminates the need for strict inert-atmosphere techniques.
-
Process Robustness: Superior stability leads to highly reproducible, high-yielding reactions.
-
Economic Efficiency: Drastically simplifies purification, saving time, labor, and solvent costs.
-
Green Chemistry: Enables the use of more environmentally benign solvent systems.[6]
The adoption of ethynyl MIDA boronate is not merely a reagent substitution; it is a process optimization strategy that enhances reliability, reduces waste, and ultimately lowers the cost-of-goods for complex, high-value molecules.
References
-
Gillis, E. P., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Dhar, P., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
ResearchGate. Ethynyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis. ResearchGate. [Link]
-
Lee, J. C. H., et al. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry. [Link]
-
Byrne, F. P., et al. (2016). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
Sources
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. 2-Butyl-1,3,6,2-dioxazaborocane | 92527-13-4 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
This document provides a detailed, step-by-step protocol for the safe and effective disposal of 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. As a stable N-methyliminodiacetic acid (MIDA) boronate ester, this compound is designed for enhanced stability compared to its corresponding boronic acid.[1] The disposal procedure leverages the compound's inherent chemical reactivity, specifically its controlled hydrolysis under basic conditions, to break it down into more manageable, water-soluble components. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory safety practices.
Core Principle: Hydrolytic Decomposition
This compound is part of the MIDA boronate class of compounds, which are prized for their bench-top stability and compatibility with a wide range of reaction conditions.[2][3] While unreactive under many standard conditions, the protective MIDA ligand can be readily cleaved at room temperature through hydrolysis using a mild aqueous base, such as 1M Sodium Hydroxide (NaOH).[3]
This process, known as deprotection, breaks the dioxazaborocane ring structure, yielding ethynylboronic acid and the sodium salt of N-methyliminodiacetic acid (MIDA). These resulting compounds are significantly more amenable to disposal via standard aqueous chemical waste streams after neutralization. The entire disposal strategy is centered on this controlled, chemically sound decomposition pathway.
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous boronic acid derivatives suggest that these compounds should be handled with care. Boronic acids and their esters can be irritating to the skin, eyes, and respiratory system.[4] Therefore, a thorough risk assessment should be conducted before handling.
| Required Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
All handling and disposal procedures must be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors. [5]
Step-by-Step Disposal Protocol
This protocol outlines the process for the chemical neutralization and disposal of waste or unused this compound.
Required Materials
-
Waste this compound
-
A suitable solvent in which the compound is soluble (e.g., Tetrahydrofuran (THF) or Acetone)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriately sized beaker or flask for the reaction
-
Stir plate and magnetic stir bar
-
Labeled aqueous chemical waste container
Experimental Workflow: Hydrolysis and Neutralization
The following workflow provides a detailed methodology for the safe decomposition of the MIDA boronate ester.
Caption: Workflow for the disposal of this compound.
Detailed Procedural Steps
-
Preparation : In a certified chemical fume hood, place the beaker containing the weighed waste MIDA boronate on a magnetic stir plate.
-
Dissolution : Add a minimal amount of a compatible organic solvent, such as THF, to completely dissolve the solid compound. This ensures that the entire compound is available for reaction in the subsequent step.
-
Hydrolysis : While stirring, slowly and carefully add a 1 M solution of sodium hydroxide. A significant excess of NaOH (e.g., 3-5 molar equivalents) is recommended to drive the hydrolysis to completion. The reaction mixture may be biphasic initially.
-
Reaction Time : Allow the mixture to stir vigorously at ambient temperature for a minimum of 1-2 hours. This provides sufficient time for the base to fully hydrolyze the MIDA ester.
-
Neutralization : Once hydrolysis is complete, carefully neutralize the excess base by slowly adding 1 M hydrochloric acid. Monitor the pH of the solution closely using pH strips or a pH meter. The target pH is between 6 and 8. Be cautious as this acid-base neutralization reaction is exothermic.
-
Final Disposal : The resulting neutralized aqueous solution contains the sodium salt of MIDA, ethynylboronic acid (which may exist as a boronate salt), sodium chloride, and residual solvent. This solution should be transferred to a properly labeled container for aqueous chemical waste and disposed of according to your institution's hazardous waste management guidelines.[6]
Spill Management
In the event of a spill of the solid material, follow these procedures:
-
Evacuate and Ventilate : Ensure the area is well-ventilated. If not in a fume hood, restrict access to the spill area.
-
Don PPE : Wear the appropriate PPE as outlined in Section 2.
-
Containment : For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[5]
-
Collection : Carefully sweep or scoop the contained material into a labeled waste container.[7] Avoid generating dust.
-
Decontamination : Clean the spill area with soap and water.
-
Disposal : The collected spill waste should be treated using the hydrolysis protocol described in Section 3 or disposed of as solid chemical waste according to institutional guidelines.
References
-
PubChem. (n.d.). 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
- Al-Zoubi, R. M., Marion, N., & Hall, D. G. (2008).
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione. Retrieved from [Link]
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
-
University of Rochester. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
Technion. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
ResearchGate. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Retrieved from [Link]
-
ACS Publications. (2019). Separation and Recycling of Functional Nanoparticles Using Reversible Boronate Ester and Boroxine Bonds. Retrieved from [Link]
-
ESPI Metals. (n.d.). Boron Safety Data Sheet. Retrieved from [Link]
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione | 109737-57-7 | Benchchem [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Boron - ESPI Metals [espimetals.com]
- 6. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
